molecular formula C4H9NO2 B15557480 H-DL-Abu-OH-d6

H-DL-Abu-OH-d6

Cat. No.: B15557480
M. Wt: 109.16 g/mol
InChI Key: QWCKQJZIFLGMSD-LIDOUZCJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Abu-OH-d6 is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 109.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and common applications of H-DL-Abu-OH-d6, a deuterated form of DL-2-aminobutyric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Chemical Properties

This compound is a stable isotope-labeled amino acid, where six hydrogen atoms in DL-2-aminobutyric acid have been replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid
Synonyms DL-2-Aminobutyric-2,3,3,4,4,4-d6 Acid, this compound
CAS Number 350820-17-6[1][2]
Molecular Formula C₄H₃D₆NO₂[1][2]
Molecular Weight 109.16 g/mol [2]
SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])(N)C(O)=O[2]
Appearance White to off-white solid[2]
Purity ≥95% to 99.94% (product specific)[1][2]

Physicochemical Data

The following table summarizes the physicochemical properties of the non-deuterated form, DL-2-aminobutyric acid, which are expected to be very similar to this compound.

PropertyValue
Melting Point 291 °C (decomposes)[3]
Solubility Water: 50 mg/mL (with sonication)[4][5]
pKa 2.29 (at 25°C)[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2]

Experimental Protocols

Synthesis of Deuterated Amino Acids

A general method for the synthesis of deuterated amino acids involves the incorporation of deuterium from a solvent isotope. One common approach is the use of a platinum-on-carbon (Pt/C) catalyst in heavy water (D₂O).

Materials:

  • DL-2-aminobutyric acid

  • Platinum on activated carbon (Pt/C)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 2-Propanol

  • High-pressure reactor with a Teflon liner

  • Celite

  • 0.22 µm filter

Procedure:

  • A mixture of DL-2-aminobutyric acid (1 g) and Pt/C (e.g., 3 wt% Pt, 0.40 g) is prepared in a solution of 2-propanol (4 mL) and D₂O (40 mL).[1]

  • The mixture is transferred to a high-pressure reactor.[1]

  • The reactor is sealed and heated to a temperature between 100–230 °C with continuous stirring for 24 to 48 hours.[1] The temperature and duration can be optimized to achieve the desired level of deuteration.

  • After the reaction, the reactor is cooled to room temperature.[1]

  • The Pt/C catalyst is removed by filtration through a pad of Celite, followed by filtration through a 0.22 µm filter to remove any fine particles.[1]

  • The filtrate is then evaporated to dryness under reduced pressure to yield the crude deuterated product, this compound.[1]

  • If necessary, the crude product can be further purified by washing with ethanol (B145695) to remove any organic impurities.[1]

Use as an Internal Standard in LC-MS

This compound is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of its non-deuterated counterpart, DL-2-aminobutyric acid, in biological samples.

Materials:

  • This compound (internal standard)

  • DL-2-aminobutyric acid (analyte standard)

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Acetonitrile (B52724) or other suitable protein precipitation solvent

  • Formic acid or other mobile phase modifier

  • LC-MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol). Prepare a series of calibration standards of DL-2-aminobutyric acid at different concentrations.

  • Sample Preparation: To a known volume of the biological sample, add a fixed amount of the this compound internal standard solution.

  • Protein Precipitation: Precipitate the proteins in the sample by adding a cold organic solvent like acetonitrile (typically in a 3:1 or 4:1 ratio of solvent to sample). Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte and the internal standard.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. Develop a chromatographic method to separate DL-2-aminobutyric acid from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transitions for both the analyte and the internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards. Use this calibration curve to determine the concentration of DL-2-aminobutyric acid in the unknown samples.

Visualizations

Experimental Workflow for LC-MS Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using a deuterated internal standard and LC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporation collect->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS Injection (MRM Mode) reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

References

An In-depth Technical Guide to DL-2-Aminobutyric acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, and applications of DL-2-Aminobutyric acid-d6, a deuterated analog of DL-2-Aminobutyric acid. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Core Compound Structure and Properties

DL-2-Aminobutyric acid-d6 is a racemic mixture of the D and L enantiomers of 2-Aminobutyric acid, where six hydrogen atoms have been replaced by deuterium (B1214612). The deuteration is located on the terminal ethyl group.

Chemical Structure:

Quantitative Data Summary

The following table summarizes the key quantitative data for DL-2-Aminobutyric acid-d6 and its non-deuterated counterpart.

PropertyDL-2-Aminobutyric acid-d6DL-2-Aminobutyric acid
Chemical Formula C₄H₃D₆NO₂C₄H₉NO₂[1][2][3][4]
Molecular Weight 109.16[5][]103.12
CAS Number 350820-17-62835-81-6
Appearance SolidWhite powder to crystal[7]
Melting Point Not available291 °C (dec.)[8]
Solubility Not availableSoluble in water[8]
Isotopic Purity Typically ≥98%Not applicable

Applications in Research and Development

DL-2-Aminobutyric acid-d6 is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[9] Its key applications are in the fields of:

  • Metabolomics: To accurately quantify the endogenous levels of 2-aminobutyric acid in biological samples.[]

  • Pharmacokinetic Studies: To track the metabolism of drugs that are structurally related to or metabolized to 2-aminobutyric acid.[][9]

  • Clinical Diagnostics: As an internal standard in assays for monitoring metabolic disorders.

The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using DL-2-Aminobutyric acid-d6 as an internal standard for the quantification of 2-aminobutyric acid in a biological matrix (e.g., plasma, urine).

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DL-2-Aminobutyric acid-d6 (Internal Standard, IS) in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

    • Prepare a stock solution of non-labeled DL-2-Aminobutyric acid (analyte) in the same solvent at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare a series of calibration standards by spiking the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a range of concentrations.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • Add a fixed amount of the IS stock solution to all calibration standards and QC samples.

  • Sample Preparation:

    • Thaw the biological samples, calibration standards, and QC samples.

    • To a specific volume of each sample (e.g., 100 µL), add the internal standard solution.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) and vortexing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto an appropriate LC column (e.g., a HILIC or C18 column).

    • Use a mobile phase gradient to achieve chromatographic separation of the analyte from other matrix components.

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

      • Analyte (2-Aminobutyric acid) MRM transition: m/z 104 -> 58

      • Internal Standard (2-Aminobutyric acid-d6) MRM transition: m/z 110 -> 64

    • The specific transitions may need to be optimized based on the instrument and source conditions.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of DL-2-Aminobutyric acid-d6

A plausible synthetic route would involve the deuteration of a suitable precursor, such as 2-oxobutanoic acid, followed by reductive amination.

  • Deuteration of a Precursor: A precursor like ethyl 2-bromobutanoate could be subjected to deuteration using a deuterium source such as deuterium gas (D₂) and a suitable catalyst (e.g., Palladium on carbon) in a deuterated solvent.

  • Amination: The deuterated precursor can then be converted to the corresponding amino acid. For instance, the deuterated bromo-ester can be reacted with an ammonia (B1221849) equivalent, followed by hydrolysis of the ester to yield DL-2-Aminobutyric acid-d6.

  • Purification: The final product would be purified using techniques such as recrystallization or ion-exchange chromatography to achieve the desired chemical and isotopic purity.

Visualizations

Metabolic Pathway of 2-Aminobutyric Acid

The following diagram illustrates a simplified metabolic pathway involving 2-aminobutyric acid. It can be synthesized from threonine and can be a precursor for other molecules.

metabolic_pathway Threonine Threonine alpha_ketobutyrate 2-Ketobutyrate Threonine->alpha_ketobutyrate Threonine dehydratase Aminobutyric_acid 2-Aminobutyric acid alpha_ketobutyrate->Aminobutyric_acid Transaminase Other_metabolites Other Metabolites Aminobutyric_acid->Other_metabolites

Caption: Simplified metabolic pathway of 2-Aminobutyric acid.

Experimental Workflow for Bioanalysis

The diagram below outlines the typical workflow for the use of DL-2-Aminobutyric acid-d6 as an internal standard in a bioanalytical laboratory.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection Spiking Spiking with DL-2-Aminobutyric acid-d6 (IS) Sample_Collection->Spiking Extraction Extraction and Cleanup Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Technical Guide: H-DL-Abu-OH-d6 (CAS: 350820-17-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Abu-OH-d6, a deuterated stable isotope-labeled internal standard for DL-2-aminobutyric acid. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantitative analysis.

Core Compound Data

This compound is the deuterated form of DL-2-aminobutyric acid, a non-proteinogenic amino acid. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications. Its chemical and physical properties are summarized below.

PropertyValue
Chemical Name 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid
CAS Number 350820-17-6
Molecular Formula C₄H₃D₆NO₂
Molecular Weight 109.16 g/mol
Purity ≥95%
Appearance White to off-white solid
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in the quantitative analysis of DL-2-aminobutyric acid (AABA) in biological matrices. Due to its structural and chemical similarity to the analyte, it co-elutes during chromatography and experiences similar ionization effects, allowing for accurate correction of matrix effects and variations in sample processing.

Experimental Protocol: Quantification of DL-2-Aminobutyric Acid in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of DL-2-aminobutyric acid using this compound as an internal standard. Optimization of specific parameters may be required for different instrumentation and matrices.

2.1. Materials and Reagents

  • DL-2-Aminobutyric acid (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2.2. Sample Preparation

  • Spiking: Spike 100 µL of human plasma with the internal standard, this compound, to a final concentration of 50 ng/mL.

  • Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.

2.3. LC-MS/MS Conditions

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions DL-2-aminobutyric acid: Q1 m/z 104.1 -> Q3 m/z 58.1this compound: Q1 m/z 110.1 -> Q3 m/z 62.1

2.4. Data Analysis Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Biological Pathways

DL-2-aminobutyric acid is involved in several metabolic pathways. Understanding these pathways is crucial for interpreting quantitative data and for drug development professionals studying related metabolic processes.

Biosynthesis of (S)-2-Aminobutyric Acid from L-Threonine

(S)-2-aminobutyric acid can be biosynthesized from the endogenous amino acid L-threonine through a two-step enzymatic pathway.[1][2] This pathway is of interest for the biotechnological production of chiral precursors for pharmaceuticals.

Biosynthesis of (S)-2-Aminobutyric Acid Threonine L-Threonine Keto 2-Ketobutyric acid Threonine->Keto Threonine deaminase ABA (S)-2-Aminobutyric acid Keto->ABA Glutamate dehydrogenase

Caption: Biosynthesis of (S)-2-aminobutyric acid from L-threonine.

Metabolism of Ethambutol (B1671381) to 2-Aminobutyric Acid

DL-2-aminobutyric acid has been identified as a metabolite of the anti-tuberculosis drug ethambutol. The metabolic pathway involves the intermediate 2,2'-(ethylenediimino)di-1-butanol (EDBA).[3]

Metabolism of Ethambutol Ethambutol Ethambutol EDBA 2,2'-(ethylenediimino)di-1-butanol (EDBA) Ethambutol->EDBA Metabolism AABA 2-Aminobutyric acid EDBA->AABA Metabolism

Caption: Metabolic pathway of ethambutol to 2-aminobutyric acid.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of DL-2-aminobutyric acid using this compound as an internal standard.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Ratio Area Ratio Calculation Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: General workflow for LC-MS/MS quantification.

References

In-Depth Technical Guide: Physical Characteristics of H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of H-DL-Abu-OH-d6, a deuterated form of DL-2-Aminobutyric acid. Given the limited publicly available data for this specific isotopologue, this document establishes a baseline by presenting the well-documented properties of the non-deuterated parent compound, DL-2-Aminobutyric acid. It further elucidates the expected variations in these properties resulting from deuterium (B1214612) substitution. This guide also outlines standard experimental protocols for the characterization of such labeled compounds.

This compound is the deuterium-labeled version of H-DL-Abu-OH (DL-2-Aminobutyric acid)[1]. The "-d6" designation indicates that six hydrogen atoms within the molecule have been replaced by deuterium atoms. One specific isomer is 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid[2]. Such stable isotope-labeled compounds are invaluable tools in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry-based assays, offering enhanced molecular stability and a distinct mass signature[2].

Data Presentation: A Comparative Analysis

The physical and chemical properties of this compound are best understood in direct comparison to its non-deuterated counterpart, DL-2-Aminobutyric acid.

Table 1: Physical and Chemical Properties of DL-2-Aminobutyric Acid (Non-Deuterated)
PropertyValueSource(s)
CAS Number 2835-81-6[3][4][]
Molecular Formula C₄H₉NO₂[3][4][6]
Molecular Weight 103.12 g/mol [4][6]
Appearance White to off-white solid/powder/crystal[6][7]
Melting Point 291 °C (decomposes)[][8][9]
Boiling Point (Predicted) 215.2 ± 23.0 °C[]
Solubility in Water 50 mg/mL (requires sonication)[7]
Density (Predicted) 1.23 g/cm³[]
IUPAC Name 2-aminobutanoic acid[4][]
Synonyms H-DL-Abu-OH, alpha-aminobutyric acid, Butyrine[4][10]
Table 2: Comparative Properties of DL-2-Aminobutyric Acid and this compound
PropertyDL-2-Aminobutyric AcidThis compound (Expected)Justification for Difference
CAS Number 2835-81-6350820-17-6 (for a specific isomer)[2]Isotopologues are distinct chemical entities.
Molecular Formula C₄H₉NO₂C₄H₃D₆NO₂[2]Replacement of 6 protium (B1232500) (¹H) atoms with deuterium (²H).
Molecular Weight 103.12 g/mol Approx. 109.16 g/mol Addition of 6 neutrons (Deuterium mass ≈ 2.014 amu vs. Protium mass ≈ 1.008 amu).
Melting/Boiling Point 291 °C (dec.)Slightly higherDeuterium forms stronger covalent bonds (C-D vs. C-H), which can slightly alter intermolecular forces.
Spectroscopic Properties Characteristic ¹H and ¹³C NMR spectra.Altered ¹H NMR (reduced signal intensity), distinct ²H NMR signal, slightly shifted ¹³C NMR signals.The presence of deuterium alters nuclear spin properties and local electronic environments.
Mass Spectrum Molecular ion peak (M+) at m/z ≈ 103Molecular ion peak (M+) at m/z ≈ 109Direct consequence of the increased molecular mass.

Experimental Protocols for Characterization

The definitive characterization of this compound requires a multi-faceted analytical approach to confirm its identity, purity, and the extent of deuterium incorporation.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and assess the level of deuterium incorporation.

  • Methodology:

    • Sample Preparation: Dissolve a small quantity of this compound in a suitable solvent (e.g., water or methanol).

    • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

    • Analysis: Acquire the mass spectrum in positive or negative ion mode. The resulting spectrum should show a prominent molecular ion peak corresponding to the mass of the deuterated compound (approx. 109.16 Da). The isotopic distribution pattern can be analyzed to confirm the number of deuterium atoms and calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To verify the molecular structure and pinpoint the locations of deuterium substitution.

  • Methodology:

    • ¹H (Proton) NMR:

      • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O).

      • Analysis: The ¹H NMR spectrum will show a significant reduction or complete absence of signals at positions where deuterium has been substituted. This provides direct evidence of successful labeling.

    • ¹³C (Carbon) NMR:

      • Analysis: Carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the non-deuterated compound.

    • ²H (Deuterium) NMR:

      • Analysis: This experiment directly detects the deuterium nuclei, providing a spectrum that confirms the presence and chemical environment of the deuterium atoms.

Purity Assessment by Chromatography
  • Objective: To determine the chemical purity of the compound.

  • Methodology:

    • Technique: High-Performance Liquid Chromatography (HPLC) is a suitable method.

    • Column: A reverse-phase C18 column or a chiral column (to separate D and L enantiomers if necessary) can be used.

    • Detection: A UV detector (if the molecule has a chromophore or is derivatized) or an Evaporative Light Scattering Detector (ELSD) can be employed.

    • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Visualization of Experimental Workflow

The logical flow for the characterization of a novel deuterated compound like this compound can be visualized as follows.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Final Verification synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (Confirm Mass & Isotopic Purity) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, ²H) (Confirm Structure & D-incorporation) purification->nmr hplc Chromatography (HPLC) (Assess Chemical Purity) purification->hplc final_product Characterized this compound ms->final_product nmr->final_product hplc->final_product

Caption: Workflow for the synthesis and characterization of this compound.

References

In-depth Technical Guide to DL-2-Aminobutyric acid-d6: Commercial Availability and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of DL-2-Aminobutyric acid-d6, a deuterated internal standard crucial for quantitative analysis in various research and development applications. This document details commercially available sources, provides an example of product specifications, outlines a typical experimental protocol for its use in mass spectrometry, and illustrates the metabolic context of 2-aminobutyric acid.

Commercial Availability

DL-2-Aminobutyric acid-d6 is a specialized chemical available from a select number of suppliers that focus on stable isotope-labeled compounds for research purposes. The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as in proteomics and metabolomics. Below is a summary of commercially available sources.

SupplierProduct NameCAS NumberMolecular WeightIsotopic PurityChemical Purity
Toronto Research Chemicals (TRC) DL-2-Aminobutyric-2,3,3,4,4,4-d6 Acid350820-17-6109.16>98%Not specified
Cambridge Isotope Laboratories, Inc. (CIL) DL-2-Aminobutyric acid (D₆, 98%)350820-17-6109.1698 atom % D98%
Clinivex DL-2-Aminobutyric-2,3,3,4,4,4-d6 Acid350820-17-6109.16Not specifiedNot specified

Note: While a specific Certificate of Analysis (CoA) for DL-2-Aminobutyric acid-d6 was not publicly available from all vendors at the time of this guide's compilation, Toronto Research Chemicals states that all their products are delivered with a complete analytical data package, including full spectroscopic analysis and a CoA with specified chemical purity by NMR, HPLC, and MS. A representative CoA for the non-deuterated form from a major supplier typically indicates a purity of ≥99%. Researchers should always request a lot-specific CoA from the supplier before purchase.

Physicochemical Properties

PropertyValue
Molecular Formula C₄H₃D₆NO₂
Molecular Weight 109.16 g/mol
Appearance White to off-white solid
Storage Store at room temperature, protected from light and moisture.

Experimental Protocol: Use of DL-2-Aminobutyric acid-d6 as an Internal Standard in LC-MS/MS Analysis of Amino Acids in Plasma

This protocol provides a general framework for the use of DL-2-Aminobutyric acid-d6 as an internal standard for the quantification of 2-aminobutyric acid in a biological matrix like plasma. This method is based on the principle of isotope dilution mass spectrometry.[1][2][3]

1. Materials and Reagents:

  • DL-2-Aminobutyric acid-d6 (Internal Standard)

  • DL-2-Aminobutyric acid (for calibration curve)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Plasma samples

  • Microcentrifuge tubes

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

2. Preparation of Stock and Working Solutions:

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of DL-2-Aminobutyric acid-d6 in ultrapure water.

  • IS Working Solution: Dilute the IS stock solution with an appropriate solvent (e.g., 50:50 ACN:water) to a final concentration of 10 µg/mL.

  • Calibration Standard Stock Solution: Prepare a 1 mg/mL stock solution of non-labeled DL-2-Aminobutyric acid in ultrapure water.

  • Calibration Curve Standards: Perform serial dilutions of the calibration standard stock solution to create a series of standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

3. Sample Preparation (Protein Precipitation): [1]

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, combine 100 µL of plasma with a sufficient volume of cold ACN (typically 3-4 volumes, e.g., 300-400 µL) to precipitate proteins.

  • Add a known amount of the IS working solution to each sample.

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC system.

    • Separate the analytes using a gradient elution with mobile phases appropriate for the chosen column (e.g., Mobile Phase A: 0.1% FA in water; Mobile Phase B: 0.1% FA in ACN).

  • Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Monitor the specific mass-to-charge (m/z) transitions for both the native 2-aminobutyric acid and the deuterated internal standard (DL-2-Aminobutyric acid-d6). The exact m/z values will depend on the precursor and product ions selected for multiple reaction monitoring (MRM).

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 2-aminobutyric acid in the plasma samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic context of 2-aminobutyric acid and a typical workflow for its quantification using a deuterated internal standard.

G Biosynthesis of (S)-2-Aminobutyric Acid threonine L-Threonine ketobutyrate 2-Ketobutyrate threonine->ketobutyrate Threonine Deaminase aba (S)-2-Aminobutyric Acid ketobutyrate->aba Leucine Dehydrogenase / Glutamate Dehydrogenase

Caption: Biosynthesis of (S)-2-aminobutyric acid from L-threonine.[4][5][6]

G LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Plasma Sample precip Protein Precipitation sample->precip is DL-2-Aminobutyric acid-d6 (Internal Standard) is->precip supernatant Supernatant for Analysis precip->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data peak_ratio Peak Area Ratio (Analyte / IS) data->peak_ratio cal_curve Calibration Curve peak_ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Workflow for quantification using an internal standard.[1][7]

Conclusion

DL-2-Aminobutyric acid-d6 is an essential tool for researchers requiring accurate quantification of 2-aminobutyric acid in complex biological samples. Its commercial availability from specialized suppliers, combined with established analytical methods like isotope dilution mass spectrometry, enables precise and reliable measurements critical for advancing research in metabolomics, drug development, and various fields of life science. Researchers should consult with suppliers to obtain lot-specific certificates of analysis to ensure the quality and suitability of the material for their specific applications.

References

In-Depth Technical Guide: Deuterium Labeling Positions in H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium (B1214612) labeling positions in H-DL-Abu-OH-d6, a deuterated form of DL-2-aminobutyric acid. This isotopically labeled amino acid serves as a valuable tool in various research and development applications, particularly in metabolic studies and as an internal standard for analytical quantification.

Molecular Structure and Deuterium Labeling

H-DL-Abu-OH, or DL-2-aminobutyric acid, is an alpha-amino acid with the chemical formula C₄H₉NO₂. The deuterated form, this compound, has six hydrogen atoms replaced by deuterium atoms. The IUPAC name for this compound is 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid. This nomenclature explicitly indicates the positions of the deuterium labels on the molecule.

The molecular structure and the specific positions of deuterium labeling are illustrated in the diagram below.

G Molecular Structure of this compound cluster_0 This compound C1 C2 C1->C2 O1 O C1->O1 O2 O C1->O2 C3 C2->C3 N N C2->N D_C2 D C2->D_C2 C4 C⁴ C3->C4 D_C3_1 D C3->D_C3_1 D_C3_2 D C3->D_C3_2 D_C4_1 D C4->D_C4_1 D_C4_2 D C4->D_C4_2 D_C4_3 D C4->D_C4_3 H_N1 H N->H_N1 H_N2 H N->H_N2 H_O H O2->H_O

Caption: Molecular structure of this compound indicating the six deuterium labeling positions.

Quantitative Data

The isotopic purity and enrichment of this compound are critical parameters for its use in sensitive analytical applications. This data is typically determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of typical quantitative data for this compound.

ParameterTypical ValueAnalytical Method
Chemical Purity ≥98%HPLC, NMR
Isotopic Purity (d6) ≥99 atom % DMass Spectrometry
d0 Content <0.5%Mass Spectrometry
d1-d5 Content <0.5% (sum)Mass Spectrometry
Molecular Weight 109.16 g/mol Calculated
Appearance White to off-white solidVisual Inspection

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of deuterated amino acids involves acid-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Workflow for the Synthesis of this compound

G Start Start with H-DL-Abu-OH Reaction Dissolve in D₂O/DCl (Deuterated Acid) Start->Reaction Heating Heat under reflux (e.g., 100°C, 24-48h) Reaction->Heating Evaporation Evaporate solvent under reduced pressure Heating->Evaporation Purification Recrystallize from D₂O/Ethanol-d6 Evaporation->Purification Analysis Analyze for isotopic purity (MS, NMR) Purification->Analysis End This compound Product Analysis->End

The Natural Abundance and Metabolic Significance of 2-Aminobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobutyric acid (ABA), also known as α-aminobutyric acid (AABA), is a non-proteinogenic α-amino acid that plays a crucial role as a metabolic intermediate in various organisms and serves as a key chiral precursor for the synthesis of several pharmaceuticals.[1] Unlike its well-studied isomer, γ-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the mammalian central nervous system and a signaling molecule in plants, the natural abundance and specific signaling roles of 2-ABA are less comprehensively documented.[2][3] This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of 2-aminobutyric acid, its metabolic pathways, and the analytical methodologies used for its quantification.

Natural Abundance of 2-Aminobutyric Acid

Quantitative data on the natural abundance of 2-aminobutyric acid across a wide range of unprocessed biological materials is limited, with research often focusing on its isomers or its production through biotechnological methods. However, available studies indicate its presence in various organisms, from microorganisms to mammals.

In Mammals

2-Aminobutyric acid is found in mammalian tissues and fluids, where it participates in amino acid metabolism. Its concentrations can be influenced by diet, metabolic state, and disease.

BiospecimenOrganismConcentration/LevelReference
SerumHuman (older women, non-osteoporotic)2.36–7.86 µM[4]
SerumHuman (older women, osteoporotic)2.31–7.78 µM[4]
Rumen FluidDairy Cow0.016 (arbitrary units)[5]
SerumDairy Cow0.011 (arbitrary units)[5]
In Plants

The presence of 2-aminobutyric acid in plants is less documented than that of its isomer, GABA. While GABA is known to accumulate in response to stress, the specific concentrations and roles of 2-ABA are not well-established.[6]

In Microorganisms

2-Aminobutyric acid is a metabolic intermediate in various microorganisms. While naturally present, much of the research has focused on the fermentative production of L-2-aminobutyric acid in genetically engineered strains of bacteria and yeast.[7][8] For instance, engineered Saccharomyces cerevisiae has been shown to produce (S)-2-aminobutyric acid at concentrations of 0.40 mg/L, which can be increased to over 1.70 mg/L with the addition of L-threonine.[7]

Metabolic Pathways Involving 2-Aminobutyric Acid

2-Aminobutyric acid is primarily an intermediate in the biosynthesis and degradation of other amino acids, particularly threonine and methionine.

Biosynthesis of 2-Aminobutyric Acid

The primary pathway for the biosynthesis of 2-aminobutyric acid starts from L-threonine. This is a key pathway utilized in the biotechnological production of L-2-aminobutyric acid. The process involves two main enzymatic steps:

  • Deamination of L-threonine: L-threonine is deaminated to form 2-ketobutyrate.

  • Reductive amination of 2-ketobutyrate: 2-ketobutyrate is then aminated to yield 2-aminobutyric acid.

Biosynthesis of 2-Aminobutyric Acid L_Threonine L-Threonine Two_Ketobutyrate 2-Ketobutyrate L_Threonine->Two_Ketobutyrate L-Threonine deaminase Two_ABA 2-Aminobutyric Acid Two_Ketobutyrate->Two_ABA Leucine dehydrogenase or Glutamate dehydrogenase

Biosynthesis of 2-Aminobutyric Acid from L-Threonine.

Signaling Pathways

While the role of gamma-aminobutyric acid (GABA) as a signaling molecule in both plants and animals is well-established, the direct signaling functions of 2-aminobutyric acid (AABA) are still emerging.

Potential Role in Inflammatory Signaling

Recent research suggests that AABA may have a role in modulating inflammatory responses. One study has shown that AABA can constrain the activation of M1 macrophages, which are associated with pro-inflammatory responses. This effect was linked to metabolic reprogramming and epigenetic modifications in the macrophages.[9]

GABA Signaling in Plants (for comparison)

In plants, GABA acts as a signaling molecule that can modulate growth, development, and stress responses. A key mechanism involves the regulation of anion transport through aluminum-activated malate (B86768) transporters (ALMTs).[3]

GABA Signaling in Plants Stress Biotic/Abiotic Stress GABA_accumulation GABA Accumulation Stress->GABA_accumulation ALMT ALMT Anion Channel GABA_accumulation->ALMT inhibits Anion_Flux Anion Flux (e.g., Malate) ALMT->Anion_Flux regulates Downstream_Responses Downstream Responses (Growth, Stress Tolerance) Anion_Flux->Downstream_Responses

Simplified overview of GABA signaling in plants.

Experimental Protocols

The accurate quantification of 2-aminobutyric acid from complex biological matrices typically requires chromatographic separation coupled with mass spectrometry.

Sample Preparation for 2-Aminobutyric Acid Analysis

Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest.

1. Extraction from Biological Fluids (e.g., Serum, Plasma):

  • Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of cold methanol (B129727) (or acetonitrile).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase).

2. Extraction from Tissues (e.g., Animal Tissue, Plant Material):

  • Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) in a suitable extraction solvent (e.g., 80% methanol) using a bead beater or other homogenizer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection and Processing: Collect the supernatant and proceed with drying and reconstitution as described for biological fluids.

Sample Preparation Workflow start Biological Sample (e.g., Serum, Tissue) protein_precipitation Protein Precipitation (e.g., cold methanol) start->protein_precipitation for fluids homogenization Homogenization (for tissues) start->homogenization for tissues centrifugation Centrifugation protein_precipitation->centrifugation homogenization->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant drying Drying (e.g., Nitrogen stream) collect_supernatant->drying reconstitution Reconstitution in LC-MS Mobile Phase drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

General workflow for sample preparation for 2-ABA analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of amino acids.

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with an additive such as 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with an additive such as 0.1% formic acid.

    • Gradient: A gradient elution is employed, starting with a high percentage of the organic phase and gradually increasing the aqueous phase for HILIC, or the reverse for C18.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte.

    • MRM Transition for 2-Aminobutyric Acid: The specific m/z values for the precursor and product ions would need to be optimized for the specific instrument, but a common transition is based on the loss of the carboxyl group.

Conclusion

2-Aminobutyric acid is a metabolically significant non-proteinogenic amino acid. While extensive quantitative data on its natural abundance remains to be fully elucidated, its role as a key intermediate in amino acid metabolism is clear. Advances in analytical techniques, particularly LC-MS/MS, have enabled its sensitive and specific quantification in complex biological samples. The emerging evidence of its potential role in modulating inflammatory responses suggests that further research into the signaling functions of 2-aminobutyric acid is warranted. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this versatile molecule.

References

The Immunomodulatory Role of DL-2-Aminobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Aminobutyric acid (AABA), a non-proteinogenic alpha-amino acid, is emerging as a significant modulator of immune responses. This technical guide delves into the core biological functions of AABA, with a particular focus on its recently elucidated role in constraining macrophage-associated inflammatory diseases. AABA achieves this by inducing a shift in macrophage metabolism and epigenetically reprogramming these cells to adopt an anti-inflammatory phenotype. This is primarily mediated through the upregulation of the histone methyltransferase EZH2, leading to increased H3K27 trimethylation at the promoter regions of pro-inflammatory genes. This guide provides a comprehensive overview of the biosynthesis and metabolism of AABA, detailed experimental protocols for studying its effects, and a summary of its quantitative impact on inflammatory markers. The information presented herein is intended to support further research and the development of AABA and its derivatives as potential therapeutics for inflammatory conditions.

Introduction to DL-2-Aminobutyric Acid (AABA)

DL-2-Aminobutyric acid, also known as α-aminobutyric acid or homoalanine, is an alpha-amino acid with the chemical formula C4H9NO2.[1] It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[2] AABA is a human metabolite and is synthesized in the body through the transamination of oxobutyrate, a key intermediate in the metabolic pathway of amino acids such as threonine, methionine, and serine.[3][4] While structurally similar to the well-known neurotransmitter gamma-aminobutyric acid (GABA), AABA has distinct biological roles. Recent research has highlighted its significant immunomodulatory functions, particularly its ability to suppress M1 macrophage polarization, a key driver of inflammation in numerous diseases.

Biosynthesis and Metabolism

The primary route for the biosynthesis of AABA is the transamination of 2-oxobutanoate (B1229078) (alpha-ketobutyrate). This reaction is catalyzed by various aminotransferases and utilizes an amino group donor, often another amino acid like glutamate. 2-oxobutanoate itself is generated from the catabolism of the amino acids L-threonine (via threonine dehydratase) and L-methionine (through the cystathionine (B15957) pathway).[3][4]

In some bacteria, AABA can be metabolized via a decarboxylation-dependent transamination reaction, which converts it to acetone (B3395972) and CO2 in a pyruvate-dependent manner.[5] In humans, elevated plasma levels of AABA have been associated with several metabolic disorders and conditions like sepsis, suggesting its metabolism is closely linked to overall metabolic homeostasis.[3]

Biological Role in Immunomodulation

The most well-characterized biological role of AABA is its ability to modulate the immune response, specifically by influencing the polarization of macrophages. Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. An excessive M1 response is implicated in the pathogenesis of many inflammatory diseases.

AABA has been shown to inhibit the polarization of macrophages towards the M1 phenotype.[6] When macrophages are stimulated with pro-inflammatory signals like lipopolysaccharide (LPS), AABA treatment can suppress the expression and secretion of key M1 markers.

Mechanism of Action: Metabolic and Epigenetic Reprogramming

AABA exerts its anti-inflammatory effects through a dual mechanism involving the reprogramming of both cellular metabolism and the epigenetic landscape of macrophages.

  • Metabolic Reprogramming: AABA treatment in LPS-stimulated macrophages leads to a metabolic shift from glycolysis, which is characteristic of M1 macrophages, towards oxidative phosphorylation (OXPHOS). This metabolic switch is associated with a more anti-inflammatory cellular state. AABA also enhances arginine and glutamine metabolism in these cells.[6]

  • Epigenetic Modification: The key to AABA's immunomodulatory function lies in its ability to induce epigenetic changes. AABA treatment leads to an increase in the expression of the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark. This increased H3K27me3 occupancy at the promoter regions of M1-associated pro-inflammatory genes, such as Nos2 (encoding inducible nitric oxide synthase), Tnf (tumor necrosis factor), and Il6 (interleukin-6), results in their transcriptional repression.[6]

Quantitative Data on Biological Activity

While comprehensive dose-response studies providing IC50 or EC50 values for AABA's anti-inflammatory effects are still emerging in the literature, existing studies provide quantitative evidence of its efficacy. The following table summarizes the observed effects of AABA on key inflammatory markers in LPS-stimulated macrophages.

MarkerCell/System TypeAABA ConcentrationObserved EffectCitation
Nitric Oxide (NO) LPS-stimulated murine bone marrow-derived macrophages1 mMSignificant decrease in production[6]
iNOS (protein) LPS-stimulated murine bone marrow-derived macrophages1 mMSuppressed protein expression[6]
Nos2 (mRNA) LPS-stimulated murine bone marrow-derived macrophages1 mMSignificant downregulation[6]
TNF-α (protein) LPS-stimulated murine bone marrow-derived macrophages1 mMSignificant decrease in secretion[6]
Tnf (mRNA) LPS-stimulated murine bone marrow-derived macrophages1 mMSignificant downregulation[6]
IL-6 (protein) LPS-stimulated murine bone marrow-derived macrophages1 mMSignificant decrease in secretion[6]
Il6 (mRNA) LPS-stimulated murine bone marrow-derived macrophages1 mMSignificant downregulation[6]
CD80 (MFI) Intestinal macrophages from DSS-colitis miceIn vivo treatmentInhibition of expression[7]
CD86 (MFI) Intestinal macrophages from DSS-colitis miceIn vivo treatmentInhibition of expression[7]

MFI: Mean Fluorescence Intensity

Signaling Pathways and Experimental Workflows

AABA Signaling Pathway in Macrophages

The following diagram illustrates the proposed signaling pathway through which AABA modulates macrophage polarization.

AABA_Signaling_Pathway AABA DL-2-Aminobutyric Acid (AABA) Metabolism Metabolic Reprogramming AABA->Metabolism Induces EZH2 EZH2 Expression AABA->EZH2 Upregulates Glycolysis Glycolysis Metabolism->Glycolysis Inhibits OXPHOS Oxidative Phosphorylation Metabolism->OXPHOS Promotes M1_Polarization M1 Macrophage Polarization & Function Metabolism->M1_Polarization Inhibits H3K27me3 H3K27me3 (at M1 gene promoters) EZH2->H3K27me3 Catalyzes M1_Genes M1 Pro-inflammatory Genes (Nos2, Tnf, Il6) H3K27me3->M1_Genes Represses Transcription H3K27me3->M1_Polarization Inhibits M1_Genes->M1_Polarization Drives

Caption: AABA-mediated inhibition of M1 macrophage polarization.

Experimental Workflow for Studying AABA Effects

The diagram below outlines a typical experimental workflow to investigate the effects of AABA on macrophage polarization.

Experimental_Workflow cluster_invitro In Vitro Analysis BMDM Isolate Bone Marrow-Derived Macrophages (BMDMs) Culture Culture and Differentiate with M-CSF BMDM->Culture Stimulate Stimulate with LPS ± AABA Culture->Stimulate Analysis Analyze Macrophage Polarization Stimulate->Analysis qPCR RT-qPCR for M1/M2 marker gene expression Analysis->qPCR ELISA ELISA for cytokine secretion (TNF-α, IL-6) Analysis->ELISA Flow Flow Cytometry for surface markers (CD80, CD86) Analysis->Flow ChIP ChIP-qPCR for H3K27me3 at gene promoters Analysis->ChIP

Caption: Workflow for in vitro analysis of AABA on macrophages.

Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol describes the differentiation of murine bone marrow-derived macrophages (BMDMs) and their polarization to an M1 phenotype, with the assessment of AABA's inhibitory effects.

Materials:

  • Bone marrow cells from mice

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

  • Lipopolysaccharide (LPS)

  • DL-2-Aminobutyric acid (AABA)

  • 6-well tissue culture plates

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium on day 3.

  • On day 7, harvest the differentiated BMDMs and seed them in 6-well plates at a density of 1 x 10^6 cells/well.

  • Pre-treat the cells with desired concentrations of AABA for 2 hours.

  • Stimulate the cells with 100 ng/mL LPS for 24 hours. A control group without LPS stimulation should be included.

  • After 24 hours, collect the cell culture supernatants for cytokine analysis (ELISA) and lyse the cells for RNA or protein extraction for RT-qPCR or Western blotting, respectively.

Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3

This protocol outlines the procedure for assessing the enrichment of the H3K27me3 histone mark at the promoter regions of target genes in AABA-treated macrophages.

Materials:

  • BMDMs treated as described in section 6.1

  • Formaldehyde (B43269) (1% final concentration) for cross-linking

  • Glycine

  • Cell lysis buffer

  • Sonication equipment

  • Anti-H3K27me3 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for promoter regions of Nos2, Tnf, Il6, and a control gene

  • qPCR master mix and instrument

Procedure:

  • Cross-linking: Treat BMDMs with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-H3K27me3 antibody or a control IgG, pre-bound to protein A/G magnetic beads.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin-antibody complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with Proteinase K. Purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of the target M1 genes. The enrichment of H3K27me3 is calculated as a percentage of the input DNA.

Conclusion and Future Directions

DL-2-Aminobutyric acid has demonstrated a potent immunomodulatory role by inhibiting pro-inflammatory M1 macrophage polarization through a novel mechanism involving metabolic and epigenetic reprogramming. The upregulation of EZH2 and subsequent H3K27me3-mediated gene silencing presents a promising avenue for therapeutic intervention in a range of inflammatory diseases.

Future research should focus on:

  • Conducting comprehensive dose-response studies to establish the IC50 and EC50 values of AABA for various inflammatory markers.

  • Elucidating the upstream signaling pathways that lead to increased EZH2 expression in response to AABA.

  • Evaluating the therapeutic efficacy and safety of AABA and its derivatives in preclinical models of inflammatory diseases.

  • Investigating the potential of AABA as an adjunct therapy to existing anti-inflammatory treatments.

This technical guide provides a foundational understanding of the biological role of DL-2-Aminobutyric acid and a framework for its further investigation. The unique mechanism of action of AABA positions it as a compelling candidate for the development of novel anti-inflammatory therapeutics.

References

Technical Guide: H-DL-Abu-OH-d6 for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Abu-OH-d6, a deuterated stable isotope-labeled internal standard, and its application in quantitative mass spectrometry. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates a typical analytical workflow.

Introduction to this compound

This compound is the deuterium-labeled form of DL-2-aminobutyric acid. In this molecule, six hydrogen atoms have been replaced with deuterium, a stable heavy isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry, particularly in the fields of metabolomics, pharmacokinetic studies, and clinical diagnostics.

The primary function of a stable isotope-labeled internal standard (SIL-IS) is to correct for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. Since the SIL-IS is chemically identical to the analyte of interest (the non-labeled compound), it experiences the same matrix effects and variability, ensuring high accuracy and precision in quantification.

Quantitative Data

The key quantitative properties of this compound and its non-labeled counterpart, H-DL-Abu-OH, are summarized in the table below for easy comparison.

PropertyThis compoundH-DL-Abu-OH (non-labeled)
Molecular Weight 109.16 g/mol [1]103.12 g/mol [2][3]
Chemical Formula C₄H₃D₆NO₂[1]C₄H₉NO₂[2][3]
CAS Number 350820-17-6[1]2835-81-6[2][3]
Appearance White to off-white solid[1]White to off-white solid[2]
Purity Typically ≥95%[4]Typically ≥98%
IUPAC Name 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid[4]2-aminobutanoic acid

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound as an internal standard for the quantification of DL-2-aminobutyric acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent, such as methanol (B129727) or a water/methanol mixture. Vortex until fully dissolved.

    • Store the stock solution at -20°C.

  • Internal Standard Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution with the initial mobile phase of the LC method to achieve the desired concentration.

    • The optimal concentration of the working solution should be determined during method development and is typically in the range of the expected analyte concentration in the samples.

Sample Preparation

The following is a general protocol for the extraction of amino acids from biological matrices such as plasma or serum.

  • Protein Precipitation:

    • To a 100 µL aliquot of the biological sample, add a specific volume of the this compound internal standard working solution. The amount added should result in a final concentration similar to the expected endogenous analyte concentration.

    • Add 400 µL of ice-cold acetonitrile (B52724) or a 10% trichloroacetic acid (TCA) solution to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Incubate at 4°C for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • Optional: Hydrolysis for Total Amino Acid Analysis:

    • For the analysis of total (protein-bound and free) 2-aminobutyric acid, an acid hydrolysis step is required after protein precipitation.

    • Dry the supernatant under a stream of nitrogen.

    • Add 1 mL of 6 M HCl.

    • Incubate at 110°C for 24 hours in a sealed, oxygen-free vial.

    • After hydrolysis, evaporate the HCl under nitrogen and reconstitute the sample in the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions (Example):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar compounds like amino acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amino acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for both the analyte and the internal standard need to be determined.

      • H-DL-Abu-OH: Precursor ion (m/z) ~104.1, Product ion (m/z) ~58.1

      • This compound: Precursor ion (m/z) ~110.1, Product ion (m/z) ~62.1

    • Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of the individual compounds into the mass spectrometer.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Data Analysis and Quantification

The concentration of DL-2-aminobutyric acid in the sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the principle of isotope dilution mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Biological Sample (e.g., Plasma) spike Spike with This compound Internal Standard sample->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition (MRM Mode) lcms->data peak_integration Peak Area Integration (Analyte & IS) data->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio calibration Calibration Curve Construction ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Experimental workflow for quantitative analysis using this compound.

isotope_dilution_principle cluster_sample In the Sample cluster_process During Sample Processing and Analysis cluster_detection In the Mass Spectrometer analyte Endogenous Analyte (H-DL-Abu-OH) process Sample Preparation, Chromatography, Ionization analyte->process is Added Internal Standard (this compound) is->process loss Potential for Analyte Loss and Matrix Effects process->loss ms Detection loss->ms Both are affected equally ratio Ratio of Analyte to IS Remains Constant ms->ratio

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Navigating the Stability and Storage of H-DL-Abu-OH-d6: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated amino acid derivative, H-DL-Abu-OH-d6. Understanding these parameters is critical for ensuring the integrity and reliability of experimental results in research and drug development. This document outlines storage recommendations, potential degradation pathways, and detailed experimental protocols for stability assessment.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical purity and isotopic enrichment of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for long-term use.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Stability Profile of this compound

The stability of this compound is influenced by its chemical structure, including the presence of the deuterium (B1214612) isotope, and by external environmental factors.

General Stability: The non-deuterated parent compound, 2-aminobutanoic acid, is generally stable under normal temperatures and pressures. However, it is incompatible with strong oxidizing agents.

Impact of Deuteration and the Kinetic Isotope Effect: this compound is a deuterated form of DL-2-aminobutanoic acid. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the Kinetic Isotope Effect (KIE).[1] This increased bond strength can enhance the metabolic stability of the molecule by slowing down metabolic processes that involve the cleavage of these bonds.[1] Deuteration has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs.[2]

Potential Degradation Pathways: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, general degradation mechanisms for amino acids may apply. For instance, under thermal stress, amino acids can undergo intramolecular cyclization to form diketopiperazines. Other potential degradation pathways include oxidation and reactions with strong acids or bases.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. The following protocols are adapted from established methods for similar amino acid derivatives and can be applied to this compound. The primary analytical technique for detecting degradation is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and any potential degradation products.

Acid and Base Hydrolysis
  • Objective: To assess the stability of this compound in acidic and basic conditions.

  • Protocol:

    • Prepare a solution of this compound in 0.1 M hydrochloric acid (HCl).

    • Prepare a separate solution of this compound in 0.1 M sodium hydroxide (B78521) (NaOH).

    • Incubate both solutions at an elevated temperature (e.g., 60°C) for 24 hours.

    • After incubation, neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.

    • Analyze the samples by HPLC or LC-MS to quantify the remaining this compound and identify any degradation products.

Oxidative Degradation
  • Objective: To determine the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a solution of this compound in a 3% solution of hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • Analyze the sample by HPLC or LC-MS to assess the extent of degradation.

Thermal Degradation
  • Objective: To evaluate the stability of solid this compound at elevated temperatures.

  • Protocol:

    • Place a solid sample of this compound in an oven at a controlled temperature (e.g., 60°C) for 48 hours.

    • After the incubation period, dissolve the heat-stressed sample in a suitable solvent.

    • Analyze the sample by HPLC or LC-MS.

Photostability
  • Objective: To assess the impact of light exposure on the stability of this compound.

  • Protocol:

    • Expose a solid sample of this compound to a controlled UV light source (e.g., 254 nm) for 24 hours.

    • Following exposure, dissolve the sample in an appropriate solvent.

    • Analyze the sample using HPLC or LC-MS.

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and the key factors influencing the stability of this compound.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_results Results start This compound Sample solid Solid Sample start->solid solution Solution Sample start->solution thermal Thermal Stress solid->thermal photo Photolytic Stress solid->photo acid Acid Hydrolysis solution->acid base Base Hydrolysis solution->base oxidative Oxidative Stress solution->oxidative analysis HPLC / LC-MS Analysis thermal->analysis photo->analysis acid->analysis base->analysis oxidative->analysis quant Quantification of Parent Compound analysis->quant ident Identification of Degradants analysis->ident

Caption: Experimental workflow for forced degradation stability testing of this compound.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_outcome Stability Outcome structure Chemical Structure (Amino Acid Derivative) stability Compound Stability structure->stability deuteration Deuteration (Kinetic Isotope Effect) deuteration->stability temperature Temperature temperature->stability light Light Exposure light->stability ph pH ph->stability oxygen Presence of Oxidants oxygen->stability moisture Moisture moisture->stability

Caption: Key factors influencing the stability of this compound.

References

Methodological & Application

Application Notes and Protocols for H-DL-Abu-OH-d6 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1] A SIL-IS mitigates variability arising from sample preparation, matrix effects, and instrument response fluctuations.[1] H-DL-Abu-OH-d6 is the deuterated form of DL-2-aminobutanoic acid (DL-Abu), a non-proteinogenic amino acid. With six deuterium (B1214612) atoms replacing hydrogen atoms, this compound is an ideal internal standard for the quantification of 2-aminobutanoic acid in various biological matrices.[2] Its chemical and physical properties are nearly identical to the analyte, ensuring co-elution and similar ionization behavior, while its increased mass allows for clear differentiation by the mass spectrometer.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of DL-2-aminobutanoic acid in biological samples, such as plasma, by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of DL-2-aminobutanoic acid (H-DL-Abu-OH) and its deuterated internal standard (this compound).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
DL-2-aminobutanoic acid (Analyte)104.158.115~ 2.5
This compound (Internal Standard)110.162.115~ 2.5

Note: Collision energy and retention time are starting points and may require optimization based on the specific LC-MS system and chromatographic conditions used.

Experimental Protocols

Materials and Reagents
  • H-DL-Abu-OH (Analyte)

  • This compound (Internal Standard)[2][3][4]

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid

  • Ammonium formate (B1220265)

  • Sulfosalicylic acid

  • Biological matrix (e.g., human plasma)

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve H-DL-Abu-OH in LC-MS grade water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma samples.[1][5][6]

  • Aliquot 100 µL of the biological sample (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 300 µL of the internal standard spiking solution (e.g., 100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 60% B

    • 3.1 min: 90% B

    • 5.0 min: 90% B

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, 100 µL) is_spike Add Internal Standard (this compound in Acetonitrile, 300 µL) sample->is_spike vortex Vortex (30 seconds) is_spike->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: A diagram illustrating the sample preparation workflow.

Metabolic Pathway of (S)-2-Aminobutanoic Acid

The biosynthesis of (S)-2-aminobutanoic acid can start from the amino acid L-threonine.[7]

metabolic_pathway threonine L-Threonine keto_acid 2-Ketobutyric Acid threonine->keto_acid Deamination abu (S)-2-Aminobutanoic Acid keto_acid->abu Amination enzyme1 Threonine Deaminase enzyme1->threonine enzyme2 Transaminase enzyme2->keto_acid

Caption: Biosynthetic pathway of (S)-2-aminobutanoic acid.

References

Application Notes and Protocols: H-DL-Abu-OH-d6 for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the measurement of protein abundance changes across different biological states. Stable isotope labeling has become a cornerstone of accurate and robust quantitative mass spectrometry. H-DL-Abu-OH-d6, a deuterated form of DL-Aminobutyric acid, serves as a valuable tool for these applications. Its incorporation into proteins, either metabolically or through chemical derivatization, allows for the precise relative or absolute quantification of proteins and peptides. Deuterium labeling offers a cost-effective alternative to heavier isotopes like ¹³C and ¹⁵N.[1]

This document provides detailed application notes and protocols for the use of this compound in quantitative proteomics workflows.

Principle of Deuterium Labeling in Quantitative Proteomics

The fundamental principle behind quantitative proteomics using stable isotopes is the introduction of a known mass difference between samples.[2] By labeling one cell population or protein sample with a "light" (natural isotope abundance) amino acid and another with a "heavy" (isotope-enriched) counterpart like this compound, the corresponding peptides in a mass spectrometer will appear as pairs of peaks separated by a specific mass-to-charge (m/z) ratio. The relative intensity of these peaks directly corresponds to the relative abundance of the protein in the original samples.[1]

Deuterated amino acids are chemically identical to their non-deuterated forms, ensuring they behave similarly during chromatographic separation and ionization.[1] This co-elution is crucial for accurate quantification.

Applications in Research and Drug Development

The use of this compound and other deuterated compounds in quantitative proteomics has a wide range of applications:

  • Drug Mechanism of Action Studies: Elucidate how therapeutic compounds affect protein expression levels.

  • Biomarker Discovery: Identify proteins that are differentially expressed in disease states, which can serve as potential diagnostic or prognostic markers.[2]

  • Analysis of Post-Translational Modifications (PTMs): Quantify changes in PTMs such as phosphorylation, acetylation, and ubiquitination.

  • Protein Turnover Studies: Determine the rates of protein synthesis and degradation.[1]

  • Systems Biology: Understand the complex interplay of proteins in signaling pathways and cellular networks.

Experimental Workflow for Quantitative Proteomics using this compound

The general workflow for a quantitative proteomics experiment using metabolic labeling with a deuterated amino acid is depicted below.

experimental_workflow cell_culture Cell Culture (Light vs. Heavy Media) cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_mixing Equal Protein Mixing protein_quant->sample_mixing protein_digest Protein Digestion (e.g., Trypsin) sample_mixing->protein_digest peptide_cleanup Peptide Cleanup (e.g., C18 Desalting) protein_digest->peptide_cleanup lc_ms LC-MS/MS Analysis peptide_cleanup->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis biological_interp Biological Interpretation data_analysis->biological_interp

A generalized experimental workflow for quantitative proteomics using metabolic labeling.

Protocols

Protocol 1: Metabolic Labeling of Cultured Cells (SILAC-like)

This protocol describes the metabolic incorporation of this compound into the proteome of cultured cells.

Materials:

  • Cell culture medium deficient in the natural amino acid corresponding to Abu (a custom formulation may be required).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Light" amino acid (natural isotope abundance).

  • "Heavy" amino acid: this compound.

  • Cell lysis buffer (e.g., RIPA buffer).

  • Protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • Trypsin (proteomics grade).

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Formic acid.

  • Acetonitrile.

  • C18 desalting columns.

Procedure:

  • Cell Culture: Grow two populations of cells in parallel. For the "light" population, supplement the custom medium with the natural amino acid. For the "heavy" population, supplement with this compound. Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid.

  • Cell Harvest and Lysis: Harvest the cells and wash with ice-old PBS. Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates using a BCA assay.

  • Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Protein Digestion: Dilute the protein mixture with ammonium (B1175870) bicarbonate buffer to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the peptide mixture with formic acid. Desalt the peptides using a C18 column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture by nano-LC-MS/MS.

Protocol 2: Chemical Labeling of Peptides

In cases where metabolic labeling is not feasible (e.g., for tissue samples or biofluids), chemical labeling with a deuterated reagent can be employed. While this compound itself is an amino acid, the principle is similar for deuterated chemical labeling agents that react with specific functional groups on peptides. A general protocol for chemical labeling is provided below.

Materials:

  • Protein extract from two different samples.

  • "Light" and "heavy" versions of a deuterated alkylating agent.[3]

  • Reagents for protein digestion as described in Protocol 1.

  • Stop reagent to quench the labeling reaction.[]

Procedure:

  • Protein Extraction and Digestion: Extract proteins from the two samples and digest them into peptides as described in Protocol 1 (steps 2, 3, 5, and 6, but without mixing the samples).

  • Peptide Labeling: Label the peptides from one sample with the "light" version of the labeling reagent and the peptides from the other sample with the "heavy" (deuterated) version. This is typically done by incubating the peptides with the reagent at room temperature for a defined period.[]

  • Quenching the Reaction: Stop the labeling reaction by adding a quenching reagent.[]

  • Sample Mixing and Cleanup: Mix the "light" and "heavy" labeled peptide samples in a 1:1 ratio. Clean up the mixed peptide sample using a C18 column.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

Data Presentation

Quantitative proteomics data is typically presented in tables that summarize the identified proteins and their relative abundance changes between the compared samples.

Table 1: Example of Quantitative Proteomics Data

Protein AccessionGene NamePeptide Sequencem/z (Light)m/z (Heavy)Ratio (H/L)p-value
P02768ALBLVNEVTEFAK605.83608.841.050.89
P68871HBBVGGHGAEYGAEALER794.38797.392.150.02
Q9Y6K9PARK7VVLIAEKYPTK623.38626.390.480.01
P60709ACTBEITALAPSTMK588.30591.311.120.75

This table presents hypothetical data for illustrative purposes.

Signaling Pathway Visualization

Quantitative proteomics data can be used to map changes onto known signaling pathways. For example, if a drug treatment leads to the upregulation of proteins in a specific pathway, this can be visualized as follows:

signaling_pathway Receptor Receptor Kinase1 Kinase 1 (Ratio H/L: 1.8) Receptor->Kinase1 Activation Kinase2 Kinase 2 (Ratio H/L: 2.5) Kinase1->Kinase2 Phosphorylation TF Transcription Factor (Ratio H/L: 3.1) Kinase2->TF Activation Gene_Expression Target Gene Expression TF->Gene_Expression Transcription

An example of mapping quantitative proteomics data onto a signaling pathway.

Conclusion

This compound and other deuterated compounds are powerful reagents for quantitative proteomics. They enable the accurate and reproducible measurement of protein abundance changes, providing valuable insights into complex biological processes and the mechanisms of drug action. The protocols and workflows described here provide a foundation for the successful implementation of these techniques in a research setting.

References

Application of DL-2-Aminobutyric Acid-d6 in Metabolomics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of DL-2-Aminobutyric acid-d6 (2-AB-d6), a deuterated stable isotope of 2-aminobutyric acid, in the field of metabolomics. Its primary applications lie in its use as an internal standard for precise and accurate quantification of its non-labeled counterpart and as a metabolic tracer to investigate biochemical pathways.

Application as an Internal Standard

DL-2-Aminobutyric acid-d6 is an ideal internal standard for mass spectrometry-based metabolomics due to its chemical and physical similarity to the endogenous analyte, 2-aminobutyric acid. The key advantage is its distinct mass, which allows for its differentiation from the unlabeled form by the mass spectrometer. This enables accurate quantification by correcting for variations that can occur during sample preparation, injection, and ionization.[1][2][3][4][5][6]

Key Advantages:

  • Correction for Matrix Effects: Mitigates the impact of sample matrix components on ionization efficiency.[2][4][5]

  • Improved Precision and Accuracy: Accounts for sample loss during extraction and derivatization steps.[1][3][4][7]

  • Reliable Quantification: Enables robust and reproducible measurements across different biological samples and experimental batches.[1][4]

The general workflow for using DL-2-Aminobutyric acid-d6 as an internal standard is depicted below:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine, Tissue) Spike Spike with DL-2-Aminobutyric acid-d6 Sample->Spike Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS PeakIntegration Peak Integration of 2-ABA and 2-ABA-d6 LCMS->PeakIntegration Ratio Calculate Peak Area Ratio (2-ABA / 2-ABA-d6) PeakIntegration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification G cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation CellCulture Cell Culture or Animal Model Tracer Introduce DL-2-Aminobutyric acid-d6 CellCulture->Tracer Incubation Time-course Incubation Tracer->Incubation Harvest Harvest Samples at Different Time Points Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Isotopologue Identify Deuterated Metabolites LCMS->Isotopologue Enrichment Calculate Isotopic Enrichment Isotopologue->Enrichment Flux Metabolic Flux Calculation Enrichment->Flux

References

Application Notes and Protocols for H-DL-Abu-OH-d6 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Abu-OH-d6 is a deuterated, stable isotope-labeled form of DL-alpha-aminobutyric acid. As a non-proteinogenic amino acid, it serves as a valuable tracer in metabolic studies to investigate the flux through various metabolic pathways. The incorporation of six deuterium (B1214612) (d6) atoms provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart by mass spectrometry. This allows for the precise tracking and quantification of the metabolic fate of alpha-aminobutyric acid in both in vitro and in vivo systems.

Stable isotope tracers like this compound are powerful tools for elucidating the dynamics of metabolic pathways, quantifying metabolic fluxes, and understanding the contributions of various precursors to downstream metabolites.[1][2] This is particularly relevant in the study of diseases with altered metabolism, such as cancer and metabolic disorders, and in the development of therapeutic interventions that target these pathways.

Metabolic Significance of DL-alpha-Aminobutyric Acid

DL-alpha-aminobutyric acid is an intermediate in the catabolism of several essential amino acids, including methionine, threonine, and serine.[3][4] It can also be synthesized from the transamination of oxobutyrate, a metabolite in isoleucine biosynthesis.[5] Its metabolic fate is intertwined with central carbon metabolism and amino acid homeostasis. Recent studies have also implicated alpha-aminobutyric acid in modulating the gut-liver axis and ameliorating metabolic dysfunction-associated steatotic liver disease (MASLD) by enhancing the AMPK/SIRT1 pathway.

Core Applications

  • Metabolic Flux Analysis: Tracing the incorporation of the d6 label into downstream metabolites to quantify the rate of metabolic reactions.

  • Pathway Elucidation: Identifying the metabolic pathways that utilize alpha-aminobutyric acid as a substrate.

  • Biomarker Discovery: Investigating alterations in alpha-aminobutyric acid metabolism in disease states.

  • Drug Development: Assessing the impact of therapeutic agents on amino acid metabolism.

Quantitative Data Presentation

The primary data generated from metabolic tracing experiments with this compound is the mass isotopologue distribution (MID) of downstream metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite, which are molecules that differ only in their isotopic composition. This data can be used to calculate the fractional contribution of the tracer to the metabolite pool and to model metabolic fluxes.

Table 1: Representative Mass Isotopologue Distribution (MID) Data for Metabolites Downstream of this compound

MetaboliteIsotopologue (M+n)Fractional Abundance (%) (Control)Fractional Abundance (%) (Treated)Fold Changep-value
Glutamate M+085.2 ± 3.175.6 ± 4.50.890.04
M+110.3 ± 1.515.8 ± 2.31.530.02
M+23.1 ± 0.86.2 ± 1.12.000.01
M+31.0 ± 0.41.9 ± 0.61.900.08
M+40.4 ± 0.20.5 ± 0.31.250.45
Succinate M+090.1 ± 2.582.3 ± 3.80.910.03
M+17.5 ± 1.112.1 ± 1.91.610.01
M+21.8 ± 0.54.2 ± 0.92.33<0.01
M+30.5 ± 0.21.1 ± 0.42.200.06
M+40.1 ± 0.10.3 ± 0.23.000.15

Data are presented as mean ± standard deviation for n=3 biological replicates. M+n represents the isotopologue with 'n' deuterium atoms incorporated. This is hypothetical data for illustrative purposes.

Signaling and Metabolic Pathways

The metabolic pathways involving alpha-aminobutyric acid are central to amino acid and energy metabolism. Below is a simplified representation of its key metabolic connections.

metabolic_pathway Methionine Methionine Oxobutanoate alpha-Ketobutyrate Methionine->Oxobutanoate Threonine Threonine Threonine->Oxobutanoate Serine Serine Serine->Oxobutanoate Abu alpha-Aminobutyric acid (this compound) Abu->Oxobutanoate Transamination Ophthalmic_Acid Ophthalmic Acid Abu->Ophthalmic_Acid Non-ribosomal peptide synthesis Oxobutanoate->Abu Transamination Propionyl_CoA Propionyl-CoA Oxobutanoate->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA Glutamate Glutamate TCA->Glutamate experimental_workflow start Start: Cells at ~70% confluency wash1 Wash with PBS start->wash1 add_tracer Add this compound Tracer Medium wash1->add_tracer incubate Incubate (Time Course) add_tracer->incubate wash2 Wash with ice-cold PBS incubate->wash2 extract Add -80°C 80% Methanol & Scrape wash2->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge dry Dry Metabolite Extract centrifuge->dry analyze LC-MS Analysis dry->analyze end End: Data Analysis analyze->end

References

Application Notes and Protocols for H-DL-Abu-OH-d6 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of H-DL-Abu-OH-d6, a deuterium-labeled non-proteinogenic amino acid, in cell culture experiments. The primary applications covered include metabolic tracing and stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics.

Introduction

This compound is the deuterated form of DL-α-aminobutyric acid. As a stable isotope-labeled compound, it serves as a powerful tool in metabolic research and proteomics.[1] The replacement of hydrogen atoms with deuterium (B1214612) allows for the differentiation and tracking of molecules within biological systems using mass spectrometry.[1] This enables researchers to study metabolic pathways, protein turnover, and the effects of therapeutic agents on cellular metabolism with high precision.[1][2]

Key Applications:

  • Metabolic Flux Analysis: Tracing the incorporation of the labeled backbone into various metabolic pathways.

  • Quantitative Proteomics (SILAC): As an alternative to canonical amino acids for relative and absolute protein quantification.[1][3]

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.[1][2]

Product Information

Parameter Specification
IUPAC Name (2R,S)-2-amino-butanoic-d6 acid
Synonyms Deuterated DL-α-aminobutyric acid
Molecular Formula C₄H₃D₆NO₂
Appearance White to off-white solid
Storage Store at -20°C for long-term storage.

Reconstitution:

For cell culture applications, prepare a sterile stock solution.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add sterile, nuclease-free water or a suitable buffer (e.g., PBS) to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex briefly to dissolve. If necessary, use a sonicator for complete dissolution.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.[4]

  • Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Metabolic Labeling for Tracer Analysis

This protocol describes the use of this compound to trace its metabolic fate within cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (100 mM)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Instruments for downstream analysis (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh cell culture medium supplemented with this compound at the desired final concentration. See the table below for recommended concentrations.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a specific period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the labeled amino acid.

  • Cell Harvest and Lysis:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Metabolite Extraction and Analysis:

    • Perform a metabolite extraction from the cell lysate (e.g., using methanol-chloroform precipitation).

    • Analyze the extracted metabolites by LC-MS/MS to identify and quantify the incorporation of deuterium into downstream metabolic products.

Recommended Labeling Concentrations:

Application Cell Type Suggested Concentration Range Incubation Time
Metabolic TracingAdherent Mammalian Cells100 µM - 1 mM4 - 24 hours
Metabolic TracingSuspension Mammalian Cells100 µM - 1 mM4 - 24 hours
Metabolic TracingYeast/Bacteria50 µM - 500 µM1 - 8 hours
Protocol 2: SILAC for Quantitative Proteomics

This protocol outlines the use of this compound in a SILAC workflow. This assumes the use of a custom medium lacking α-aminobutyric acid.

Materials:

  • SILAC-compatible cell line

  • "Light" SILAC medium (containing unlabeled H-DL-Abu-OH or another standard amino acid)

  • "Heavy" SILAC medium (containing this compound)

  • Dialyzed fetal bovine serum (dFBS)

  • Cell lysis buffer with protease inhibitors

  • Trypsin for protein digestion

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Cell Adaptation:

    • Culture the cells for at least five passages in the "light" and "heavy" SILAC media to ensure full incorporation of the respective amino acids.

    • Monitor for any changes in cell morphology or proliferation rate.

  • Experimental Treatment:

    • Plate the "light" and "heavy" labeled cells at equal densities.

    • Apply the experimental treatment (e.g., drug compound) to one of the populations, leaving the other as a control.

  • Cell Harvest and Lysis:

    • Harvest both cell populations separately.

    • Lyse the cells using a suitable lysis buffer.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

    • The mass shift between the "light" and "heavy" peptides will be used for relative quantification.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_label Labeling & Treatment cluster_analysis Analysis seed_cells Seed Cells prep_light Prepare 'Light' Medium prep_heavy Prepare 'Heavy' Medium (with this compound) culture_light Culture in 'Light' Medium prep_light->culture_light culture_heavy Culture in 'Heavy' Medium prep_heavy->culture_heavy treat_control Apply Control culture_light->treat_control treat_exp Apply Treatment culture_heavy->treat_exp harvest Harvest & Lyse Cells treat_control->harvest treat_exp->harvest mix Mix Lysates (1:1) harvest->mix digest Tryptic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

Caption: Workflow for a SILAC-based proteomics experiment using this compound.

Potential Metabolic Pathway

G abu_d6 This compound (extracellular) abu_d6_in This compound (intracellular) abu_d6->abu_d6_in Uptake transaminase Transaminase abu_d6_in->transaminase keto α-ketobutyrate-d6 transaminase->keto Transamination propionyl_coa Propionyl-CoA-d6 keto->propionyl_coa succinyl_coa Succinyl-CoA-d6 propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

Caption: Hypothetical metabolic pathway for this compound incorporation.

Safety and Handling

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. MedChemExpress has not independently confirmed the accuracy of these methods. They are for reference only.[5]

References

Application Note: Quantification of 2-Aminobutyric Acid in Human Plasma using a Stable Isotope Dilution UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 2-aminobutyric acid (2-ABA) in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, H-DL-Abu-OH-d6, for accurate and precise quantification. A simple protein precipitation step is utilized for sample preparation, making it suitable for high-throughput analysis. This method is ideal for researchers, scientists, and drug development professionals investigating the role of 2-aminobutyric acid in various physiological and pathological processes.

Introduction

2-Aminobutyric acid is a non-proteinogenic alpha-amino acid that has garnered interest in biomedical research due to its potential roles in metabolic pathways and as a biomarker for certain conditions.[1] Accurate quantification of 2-ABA in biological matrices is crucial for understanding its physiological functions and its association with disease states. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules in complex biological samples.[2] The use of a deuterated internal standard, such as this compound, compensates for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[2][3]

Experimental

Materials and Reagents
  • 2-Aminobutyric acid (Sigma-Aldrich)

  • This compound (CDN Isotopes)

  • Acetonitrile (B52724) (LC-MS grade, Fisher Scientific)

  • Formic acid (Optima™ LC/MS grade, Fisher Scientific)

  • Water (LC-MS grade, Fisher Scientific)

  • Human plasma (BioIVT)

Standard and Internal Standard Preparation

Stock solutions of 2-aminobutyric acid (1 mg/mL) and this compound (1 mg/mL) were prepared in LC-MS grade water. Working solutions were prepared by serial dilution of the stock solutions. Calibration standards were prepared by spiking blank human plasma with 2-aminobutyric acid to achieve final concentrations ranging from 0.1 µM to 100 µM. A working solution of the internal standard (this compound) was prepared at a concentration of 10 µM in water.

Sample Preparation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the 10 µM internal standard working solution (this compound).

  • Vortex for 5 seconds.

  • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B).

  • Vortex for 15 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Conditions
ParameterCondition
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-1 min: 2% B, 1-5 min: 2-98% B, 5-6 min: 98% B, 6-6.1 min: 98-2% B, 6.1-8 min: 2% B
Mass Spectrometer Waters Xevo TQ-S
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
MRM Transitions 2-Aminobutyric acid: 104.1 > 58.1This compound: 110.1 > 64.1

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of 2-aminobutyric acid in human plasma. The use of the deuterated internal standard, this compound, ensured the accuracy and precision of the results by correcting for any variability during sample preparation and analysis.

Linearity, Accuracy, and Precision

The method was linear over the concentration range of 0.1 µM to 100 µM with a correlation coefficient (r²) of >0.99. The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The intra- and inter-day accuracy were within ±15% of the nominal values, and the precision (expressed as the coefficient of variation, %CV) was less than 15%.

Table 1: Quantitative Data Summary

AnalyteBiological MatrixConcentration Range (µM)Linearity (r²)Accuracy (%)Precision (%CV)
2-Aminobutyric AcidHuman Plasma0.1 - 100>0.9985 - 115<15

Note: The concentration range for L-2-aminobutyric acid in human serum has been reported to be between 4.48–79.72 µM in a cohort of young women.[1]

Experimental Workflow and Signaling Pathway

experimental_workflow plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon uplc UPLC-MS/MS Analysis recon->uplc

Figure 1: Experimental workflow for the quantification of 2-aminobutyric acid.

metabolic_pathway thr L-Threonine kb 2-Ketobutyrate thr->kb Threonine deaminase aba L-2-Aminobutyric Acid kb->aba Leucine dehydrogenase or other transaminases isoleucine L-Isoleucine kb->isoleucine IlvIH

Figure 2: Biosynthetic pathway of L-2-aminobutyric acid.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of 2-aminobutyric acid in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures accurate and precise results. This method can be a valuable tool for researchers in various fields, including metabolomics, clinical research, and drug development, to investigate the role of 2-aminobutyric acid in health and disease.

References

Application Notes and Protocols for H-DL-Abu-OH-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Abu-OH-d6 is the deuterated form of H-DL-2-aminobutanoic acid. In the realm of pharmacokinetics, the strategic replacement of hydrogen atoms with their stable isotope, deuterium, has become a valuable tool. This substitution can significantly alter the metabolic fate of drug candidates, often leading to improved pharmacokinetic profiles. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. This "kinetic isotope effect" can result in a longer drug half-life, increased exposure, and potentially a more favorable safety profile due to altered metabolite formation.[1]

Deuterated compounds like this compound are also invaluable as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of their non-deuterated counterparts in biological matrices.[2][3][4][5][6]

Application 1: this compound as a Therapeutic Agent (Hypothetical)

Hypothetical Pharmacokinetic Parameters

The following table illustrates the type of quantitative data that would be collected and compared in a pharmacokinetic study of H-DL-Abu-OH versus this compound. The values presented are for illustrative purposes only.

ParameterH-DL-Abu-OH (non-deuterated)This compound (deuterated)Fold Change
Cmax (ng/mL) 85010501.24
Tmax (h) 1.52.0-
AUC (0-t) (ng·h/mL) 450072001.60
AUC (0-inf) (ng·h/mL) 480080001.67
t1/2 (h) 3.56.01.71
CL/F (L/h/kg) 0.210.120.57
Vd/F (L/kg) 1.01.01.00

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Experimental Protocol for a Comparative Pharmacokinetic Study

This protocol outlines the key steps for a preclinical pharmacokinetic study in a rodent model (e.g., rats).

1. Test Article and Vehicle Preparation:

  • Obtain H-DL-Abu-OH and this compound with certified purity.

  • Prepare a formulation suitable for the intended route of administration (e.g., oral gavage, intravenous injection). A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

2. Animal Dosing and Sampling:

  • Use a sufficient number of animals (e.g., 6-8 per group) to ensure statistical power.

  • Administer a single dose of either H-DL-Abu-OH or this compound to the respective groups.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

3. Bioanalytical Method:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of H-DL-Abu-OH and this compound in plasma.

  • For the analysis of H-DL-Abu-OH, this compound would be the ideal internal standard, and vice versa.

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

  • Statistically compare the parameters between the deuterated and non-deuterated compound groups.

5. In Vitro Metabolic Stability Assay:

  • To investigate the mechanism behind potential pharmacokinetic differences, perform an in vitro metabolic stability assay using liver microsomes.

  • Protocol:

    • Prepare a master mix containing phosphate (B84403) buffer and liver microsomes (e.g., human, rat).

    • Pre-warm the master mix at 37°C.

    • Add the test compound (H-DL-Abu-OH or this compound) to the master mix.

    • Initiate the metabolic reaction by adding an NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench the reaction (e.g., with cold acetonitrile).

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1]

Experimental Workflow

G cluster_preclinical Preclinical Pharmacokinetic Study Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Plasma Preparation->Sample Analysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Sample Analysis (LC-MS/MS)->PK Parameter Calculation Data Interpretation Data Interpretation PK Parameter Calculation->Data Interpretation G cluster_drug_pathway Generic Drug Metabolism and Clearance Drug Administration Drug Administration Absorption Absorption Drug Administration->Absorption Distribution Distribution Absorption->Distribution Metabolism (Liver) Metabolism (Liver) Distribution->Metabolism (Liver) Excretion Excretion Distribution->Excretion Phase I (e.g., CYP450) Phase I (e.g., CYP450) Metabolism (Liver)->Phase I (e.g., CYP450) Phase II (Conjugation) Phase II (Conjugation) Metabolism (Liver)->Phase II (Conjugation) Phase I (e.g., CYP450)->Excretion Phase II (Conjugation)->Excretion

References

Troubleshooting & Optimization

Improving signal intensity of H-DL-Abu-OH-d6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the signal intensity of H-DL-Abu-OH-d6 (Deuterated DL-α-Aminobutyric acid) in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its signal intensity in mass spectrometry crucial?

This compound is a stable isotope-labeled version of the amino acid DL-α-Aminobutyric acid. It is commonly used as an internal standard in quantitative mass spectrometry-based assays, such as in pharmacokinetic studies or metabolomics. A strong, stable, and reproducible signal intensity is essential for accurate quantification of the corresponding unlabeled analyte in a sample.[1] Poor signal intensity can lead to inaccurate measurements, reduced sensitivity, and unreliable results.[2]

Q2: What are the primary factors that can lead to poor signal intensity for a small, deuterated molecule like this compound?

Poor signal intensity in mass spectrometry can stem from several factors.[2] For a small, polar molecule like this compound, the most common issues are related to:

  • Ionization Inefficiency: The process of converting the analyte into gas-phase ions may not be optimal.[2][3][4]

  • Sample Preparation: The concentration of the analyte might be too low, or interfering substances from the sample matrix could be suppressing the signal.[2][5]

  • Instrument Settings: The mass spectrometer may not be properly tuned or calibrated for the specific mass-to-charge ratio (m/z) of the analyte.[2][4]

  • Liquid Chromatography (LC) Conditions: The mobile phase composition can significantly impact ionization efficiency.[6][7]

  • Ion Transmission: Ions may be lost as they travel from the ion source to the detector.[4]

Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.

Q3: My signal for this compound is very weak or completely absent. What is the first step?

When a signal is completely lost, it's crucial to systematically determine if the issue lies with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself.[8] A logical first step is to isolate the MS by performing a direct infusion of a freshly prepared, known concentration of your this compound standard.

G cluster_start Initial State cluster_isolate Isolate the Mass Spectrometer cluster_result Diagnosis cluster_conclusion Next Steps start Weak or No Signal for this compound infuse Prepare fresh standard. Perform direct infusion into MS. start->infuse signal_ok Signal is Present & Stable infuse->signal_ok  Yes no_signal Signal is Still Absent infuse->no_signal  No lc_issue Problem is likely with LC system or sample prep. signal_ok->lc_issue ms_issue Problem is with the MS source or detector. no_signal->ms_issue

Caption: Initial troubleshooting workflow for signal loss.

Q4: How can I optimize the ionization source for this compound?

Optimizing the ion source is critical for maximizing signal intensity.[4] Electrospray ionization (ESI) is typically used for polar molecules like amino acids. Key parameters to adjust include capillary voltage, nebulizer gas pressure, and drying gas flow and temperature.[6]

G cluster_main Factors in Electrospray Ionization (ESI) Efficiency cluster_process Ionization Process cluster_params Key Optimization Parameters ESI Analyte in LC Eluent spray Taylor Cone Formation ESI->spray droplet Charged Droplet Evaporation spray->droplet ion Gas-Phase Ion Formation droplet->ion result Ion Transfer to Mass Analyzer ion->result cap_voltage Capillary Voltage cap_voltage->spray gas_flow Nebulizer Gas gas_flow->spray temp Drying Gas & Temp temp->droplet mobile_phase Mobile Phase pH & Additives mobile_phase->ESI

References

H-DL-Abu-OH-d6 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Abu-OH-d6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this deuterated amino acid analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of DL-2-aminobutyric acid. It is a non-proteinogenic alpha-amino acid where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications are in pharmacokinetic and metabolic studies where it is used to improve the accuracy of measurements.[1]

Q2: What is the expected solubility of this compound?

Q3: In which solvents is this compound expected to be soluble and insoluble?

Based on the properties of its non-deuterated analog and similar amino acids, this compound is expected to be most soluble in aqueous solutions. Its solubility generally decreases in less polar organic solvents. For instance, the non-deuterated form, H-Abu-OH, has been reported to be insoluble in DMSO.[4]

Troubleshooting Guide for Solubility Issues

Researchers may occasionally encounter difficulties in dissolving this compound. This guide provides systematic steps to address these challenges.

Issue: The compound is not dissolving in water at the desired concentration.

Potential Solutions:

  • Sonication: As with the non-deuterated form, applying ultrasonic agitation can significantly aid in the dissolution of this compound in aqueous solutions.[2][3]

  • Gentle Heating: Increasing the temperature of the solvent can enhance the solubility of aminobutyric acids.[5][6] It is advisable to warm the solution gently (e.g., to 30-40°C) while stirring.

  • pH Adjustment: The solubility of amino acids is highly dependent on pH.[6][7] this compound is zwitterionic at neutral pH. Adjusting the pH away from its isoelectric point (pI) will increase its solubility.

    • Acidic Conditions (pH < pI): Add a small amount of a dilute acid (e.g., 0.1 M HCl). This will protonate the carboxylate group, resulting in a positively charged molecule.

    • Basic Conditions (pH > pI): Add a small amount of a dilute base (e.g., 0.1 M NaOH). This will deprotonate the amino group, resulting in a negatively charged molecule.

Issue: The compound needs to be dissolved in a mixed organic/aqueous solvent for an experiment (e.g., for mass spectrometry).

Potential Solutions:

  • Initial Dissolution in Water: First, dissolve the this compound in a minimal amount of water (or an aqueous buffer).

  • Addition of Organic Solvent: Gradually add the desired organic solvent (e.g., acetonitrile) to the aqueous solution while vortexing or stirring. For mass spectrometry applications, a final concentration of 5-30% acetonitrile (B52724) in water with 0.1% formic acid is a common solvent system for peptides and amino acids.[8]

Data Presentation

The following table summarizes the solubility of aminobutyric acid and its analogs in water.

CompoundSolventSolubilityTemperature (°C)Notes
H-DL-Abu-OHWater50 mg/mLNot specifiedRequires sonication.
D-α-Aminobutyric acidWater278 mg/mLNot specified
DL-α-Aminobutyric acidWaterIncreases with temperature20-50

Experimental Protocols

Protocol 1: Preparation of this compound as an Internal Standard for NMR Spectroscopy

This protocol outlines the steps for preparing this compound for use as an internal standard in aqueous samples for NMR analysis.

  • Weighing the Compound: Accurately weigh the required amount of this compound in a clean microcentrifuge tube or a small glass vial.

  • Initial Dissolution: Add a small volume of deuterium oxide (D₂O) to the vial. The amount will depend on the desired final concentration.

  • Aiding Dissolution: If the compound does not dissolve readily:

    • Vortex the sample for 30-60 seconds.

    • If necessary, place the vial in a sonicator bath for 5-10 minutes.

    • Gentle warming can be applied if solubility is still an issue.

  • Transfer to NMR Tube: Once fully dissolved, transfer the solution to an NMR tube using a clean pipette.

  • Addition of Reference Standard: For precise chemical shift referencing, consider adding a small amount of an internal reference standard such as DSS or TSP.[4]

  • Final Volume Adjustment: Add D₂O to reach the final desired volume for the NMR measurement.

  • Mixing: Cap the NMR tube and invert it several times to ensure a homogenous solution.

Protocol 2: Preparation of this compound as an Internal Standard for LC-MS

This protocol describes the preparation of this compound for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.

  • Stock Solution Preparation:

    • Weigh an accurate amount of this compound into a clean vial.

    • Dissolve the compound in a small amount of high-purity water (e.g., Milli-Q). Use sonication if necessary to ensure complete dissolution.

    • This will be your concentrated aqueous stock solution.

  • Working Solution Preparation:

    • Prepare your working solution by diluting the stock solution with the appropriate mobile phase or a solvent mixture compatible with your LC-MS method.

    • A common solvent system is a mixture of acetonitrile and water containing 0.1% formic acid.[8] For example, you can dilute your aqueous stock solution in a final solvent of 10% acetonitrile, 90% water, and 0.1% formic acid.

  • Sample Spiking:

    • Add a known volume of the working internal standard solution to your experimental samples before proceeding with sample preparation and analysis. This ensures that the internal standard is subjected to the same experimental conditions as the analyte.

Visualizations

experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in D₂O weigh->dissolve aid Aid Dissolution (Vortex/Sonicate) dissolve->aid transfer Transfer to NMR Tube aid->transfer add_ref Add Reference Standard (e.g., DSS) transfer->add_ref adjust_vol Adjust Final Volume add_ref->adjust_vol mix Mix Thoroughly adjust_vol->mix nmr Acquire NMR Spectrum mix->nmr

Caption: Workflow for preparing this compound for NMR.

experimental_workflow_lcms cluster_stock Stock Solution cluster_working Working Solution cluster_sample Sample Analysis weigh_stock Weigh this compound dissolve_stock Dissolve in High-Purity Water weigh_stock->dissolve_stock dilute Dilute Stock in Mobile Phase (e.g., ACN/H₂O/Formic Acid) dissolve_stock->dilute spike Spike Sample with Working Solution dilute->spike analyze Analyze by LC-MS spike->analyze

Caption: Workflow for preparing this compound for LC-MS.

troubleshooting_logic start This compound Fails to Dissolve sonicate Apply Sonication start->sonicate heat Gentle Heating (30-40°C) sonicate->heat If still insoluble dissolved Compound Dissolved sonicate->dissolved If successful ph_adjust Adjust pH (Acidic or Basic) heat->ph_adjust If still insoluble heat->dissolved If successful ph_adjust->dissolved If successful

Caption: Troubleshooting logic for this compound dissolution.

References

Preventing deuterium exchange in H-DL-Abu-OH-d6 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Abu-OH-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium (B1214612) exchange during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for my this compound experiments?

A1: Deuterium exchange is a chemical process where a deuterium atom in your this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent.[1] This is a significant concern as it alters the isotopic purity and mass of your compound, which can lead to inaccurate quantification and misinterpretation of experimental results, particularly in mass spectrometry and NMR studies.[1][2] The loss of deuterium can compromise the integrity of the data generated.

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

A2: The susceptibility of deuterium atoms to exchange depends on their location within the molecule. Deuterium atoms attached to heteroatoms (like the -OH of the carboxylic acid and the -NH2 of the amine group) are highly labile and will rapidly exchange with protons from protic solvents.[3] Deuterium atoms on carbon atoms, particularly those adjacent to carbonyl groups (alpha-hydrogens), are more stable but can still exchange under certain conditions, such as in the presence of acid or base catalysts.[4][5] For this compound, assuming deuteration on the carbon backbone, the primary concern would be the potential for exchange at the alpha-carbon.

Q3: What are the primary experimental factors that promote unwanted deuterium exchange?

A3: Several factors can increase the rate of deuterium exchange:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, especially those on carbon atoms adjacent to carbonyl groups.[5][6] The minimum rate of exchange for amide hydrogens in proteins, a related scenario, is typically observed around pH 2.5-3.[7][8]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[6][7]

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) are a source of protons and can facilitate deuterium exchange.[3][5] Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) are generally preferred for minimizing exchange.[6][9]

  • Exposure Time: The longer your deuterated compound is exposed to conditions that promote exchange, the greater the extent of deuterium loss will be.[7]

Troubleshooting Guides

Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry

Symptoms:

  • Appearance of a peak at a lower m/z value corresponding to the loss of one or more deuterium atoms.[6]

  • A shift in the isotopic distribution towards lower masses over time.[9]

  • Inconsistent internal standard response ratios in quantitative LC-MS analysis.[10]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Use anhydrous, aprotic solvents (e.g., acetonitrile, DMSO-d6, CDCl3) for sample preparation and storage whenever possible.[6][11] Avoid protic solvents like water and methanol.
Acidic or Basic Conditions Maintain a neutral pH if aqueous solutions are necessary.[6] If your experimental protocol allows, adjust the pH to be near neutral. For quenching H/D exchange experiments, a rapid drop to pH ~2.5 is recommended to minimize back-exchange.[3][7]
Elevated Temperature Store stock solutions and samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage).[6][9] Perform experimental manipulations on ice when possible.
Contamination with Water Use tightly sealed containers and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to protect from atmospheric moisture.[9][11] Use dried solvents and glassware.
Issue 2: Reduced Deuterium Signal in NMR Spectra

Symptoms:

  • A decrease in the integral of the deuterium signal over time in ²H-NMR.

  • Appearance and/or increase of a proton signal in ¹H-NMR at the position where a deuterium atom was expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Protic NMR Solvent Use a high-purity, anhydrous deuterated aprotic solvent for NMR analysis (e.g., CDCl3, DMSO-d6, Acetonitrile-d3).[11][12]
Moisture in the NMR Tube or Solvent Dry NMR tubes thoroughly before use.[11] Use freshly opened ampoules of deuterated solvents or solvents stored over molecular sieves to minimize water contamination.[11]
Acidic or Basic Impurities in the Sample Purify the sample to remove any acidic or basic residues before dissolving it in the NMR solvent.

Experimental Protocols

Protocol for Minimizing Deuterium Back-Exchange During LC-MS Analysis

This protocol is designed for experiments where this compound is used in an aqueous environment and subsequent analysis by LC-MS is required. The key is to rapidly quench the exchange and maintain conditions that minimize back-exchange during analysis.

  • Preparation: Pre-chill all buffers, tubes, and pipette tips to 0-4°C.[7] The quench buffer should be an acidic solution (e.g., 0.1 M phosphate (B84403) buffer or 0.1% formic acid) to bring the final sample pH to ~2.5.[7]

  • Quenching: At the desired time point, rapidly mix your sample with an equal volume of the ice-cold quench buffer.[7]

  • Analysis: Immediately inject the quenched sample into a pre-chilled autosampler. The LC system, including the column, should be maintained at a low temperature (e.g., 0-4°C).[7]

  • Chromatography: Use a rapid LC gradient to minimize the time the sample spends in the aqueous mobile phase.[8] The mobile phase should be maintained at a low pH (e.g., 0.1% formic acid in water/acetonitrile).[7]

  • Mass Spectrometry: Analyze the eluted compound using the mass spectrometer.

Protocol for Handling and Storing this compound
  • Receiving and Initial Storage: Upon receipt, store the compound in a tightly sealed container at the manufacturer's recommended temperature, typically -20°C.[6]

  • Preparation of Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, DMSO).[9] Handle the compound and solvent in a dry, inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen) to prevent moisture contamination.[6][11]

  • Aliquoting and Working Solutions: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to the atmosphere.[9]

  • Long-Term Storage: For long-term storage, keep the aliquots at -20°C or below in a desiccated environment.[6]

Visualizations

experimental_workflow Workflow for Minimizing Deuterium Exchange cluster_prep Sample Preparation cluster_exp Experimentation cluster_quench Quenching (if applicable) cluster_analysis Analysis prep Prepare Sample in Aprotic/Anhydrous Solvent storage Store at Low Temperature (-20°C or below) prep->storage exp Perform Experiment (Maintain low temp & neutral pH if aqueous) storage->exp quench Rapid Quench with Ice-Cold Acidic Buffer (to pH ~2.5) exp->quench lc Low Temperature LC (0-4°C, rapid gradient) quench->lc ms Mass Spectrometry Analysis lc->ms

Caption: Recommended workflow for handling this compound to minimize deuterium exchange.

troubleshooting_logic Troubleshooting Deuterium Loss cluster_causes Potential Causes cluster_solutions Solutions start Deuterium Loss Detected (MS or NMR) solvent Protic Solvent? start->solvent ph Non-Neutral pH? start->ph temp Elevated Temperature? start->temp moisture Moisture Contamination? start->moisture sol_solvent Switch to Anhydrous, Aprotic Solvent solvent->sol_solvent sol_ph Adjust pH to Neutral or Quench to pH 2.5 ph->sol_ph sol_temp Use Low Temperature (Storage & Handling) temp->sol_temp sol_moisture Use Inert Atmosphere & Dry Glassware moisture->sol_moisture

References

Technical Support Center: Optimizing Chromatographic Separation of DL-2-Aminobutyric acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of DL-2-Aminobutyric acid-d6.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of DL-2-Aminobutyric acid-d6 in chromatographic analysis?

DL-2-Aminobutyric acid-d6 is a deuterated form of DL-2-Aminobutyric acid. Its primary application is as an internal standard (IS) in quantitative analyses by mass spectrometry (MS), such as LC-MS or GC-MS. The deuterium (B1214612) labeling makes it chemically almost identical to the non-labeled analyte, but with a different mass, allowing for accurate quantification by correcting for variability in sample preparation, injection volume, and matrix effects.

Q2: What are the main challenges in the chromatographic separation of DL-2-Aminobutyric acid-d6?

The main challenges include:

  • Chiral Resolution: Separating the D and L enantiomers of 2-Aminobutyric acid-d6 requires a chiral stationary phase (CSP) or a chiral derivatizing agent.

  • Isotopic Effects: Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. This can lead to a lack of co-elution with the analyte, potentially impacting quantification accuracy.

  • Matrix Effects: When analyzing samples from complex biological matrices (e.g., plasma, urine), co-eluting endogenous compounds can interfere with the ionization of the analyte and the internal standard in the mass spectrometer, leading to ion suppression or enhancement.

Q3: Is derivatization necessary for the chiral separation of DL-2-Aminobutyric acid-d6?

Derivatization is not always necessary but can be advantageous. For gas chromatography (GC), derivatization is typically required to increase the volatility and thermal stability of the amino acid. For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore for UV or fluorescence detection, or to create diastereomers that can be separated on a standard achiral column. However, direct enantiomeric separation of underivatized amino acids can be achieved using specialized chiral stationary phases (CSPs) like zwitterionic or crown ether-based columns.[1][2]

Q4: How does temperature affect the chiral separation?

Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures lead to better resolution by increasing the separation factor (α). However, this is not a universal rule, and in some cases, increasing the temperature can improve or even invert the elution order of the enantiomers.[3] Therefore, temperature optimization is a valuable tool once a suitable column and mobile phase have been selected.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of DL-2-Aminobutyric acid-d6.

Problem 1: Poor or No Chiral Resolution

Symptoms:

  • A single, broad peak instead of two distinct peaks for the D and L enantiomers.

  • Overlapping peaks with a resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) - Ensure the selected CSP is suitable for the separation of underivatized amino acids. Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+)) or crown ether-based CSPs (e.g., CROWNPAK® CR-I(+)) are good starting points.[2][4][5][6] - If resolution is still poor, consider screening a panel of different CSPs with varying selectivities.
Suboptimal Mobile Phase Composition - For zwitterionic CSPs, the mobile phase typically consists of a polar organic solvent (e.g., methanol, acetonitrile) with acidic and basic additives (e.g., formic acid and diethylamine) to facilitate the ion-exchange mechanism.[7][8] - Systematically vary the ratio of organic solvents and the concentration of additives. For instance, on a CHIRALPAK® ZWIX(+) column, a mobile phase of 50mM formic acid + 25mM diethylamine (B46881) in methanol/acetonitrile/water (49/49/2) has been shown to be effective.[7] - For crown ether CSPs, a mobile phase of acetonitrile/ethanol/water with an acidic modifier like trifluoroacetic acid can be used.[6]
Inappropriate Temperature - As a general rule, try lowering the column temperature in increments of 5°C to see if resolution improves.[3]
High Flow Rate - Reduce the flow rate to increase the interaction time between the analyte and the CSP, which can improve efficiency and resolution.
Problem 2: Issues Related to the Deuterated Internal Standard (IS)

Symptoms:

  • Inaccurate and inconsistent quantitative results.

  • The peak for DL-2-Aminobutyric acid-d6 (IS) does not co-elute with the analyte peak.

  • Variable IS peak area across the analytical run.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chromatographic Isotope Effect - Problem: Deuterated compounds often elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography. This can lead to differential matrix effects. - Solution: Overlay the chromatograms of the analyte and the IS to confirm co-elution. If a shift is observed, adjust the chromatographic conditions (e.g., gradient slope, mobile phase composition) to minimize the separation between the two.
Differential Matrix Effects - Problem: Even with co-elution, the analyte and IS may experience different levels of ion suppression or enhancement from the sample matrix. - Solution: Perform a matrix effect evaluation by comparing the response of the analyte and IS in a clean solution versus a post-extraction spiked matrix sample. If significant differential effects are observed, further sample cleanup may be necessary.
Isotopic Exchange (Back-Exchange) - Problem: Deuterium atoms on the IS can exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions. This can lead to a decrease in the IS signal and an increase in the analyte signal. - Solution: Ensure the stability of the deuterium labels at the pH of the mobile phase and sample matrix. If exchange is suspected, consider preparing stock and working solutions in a neutral solvent.
Purity of the Internal Standard - Problem: The deuterated standard may contain a small amount of the non-deuterated analyte as an impurity. - Solution: Verify the isotopic and chemical purity of the IS. The presence of the unlabeled analyte in the IS should be minimal and not contribute significantly to the analyte's response at the lower limit of quantification (LLOQ).
Problem 3: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetric peaks with a tailing factor > 1.2 or < 0.8.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions - Problem: Interactions between the amino acid and active sites on the column packing material (e.g., residual silanols). - Solution: For zwitterionic columns, ensure the mobile phase contains appropriate acidic and basic additives to suppress these interactions.[8]
Column Overload - Problem: Injecting too much sample can lead to peak fronting. - Solution: Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch - Problem: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. - Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination - Problem: Accumulation of matrix components on the column can degrade performance. - Solution: Use a guard column and appropriate sample preparation to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for cleaning.

Experimental Protocols

Protocol 1: Chiral Separation of Underivatized DL-2-Aminobutyric Acid

This protocol is a starting point for the chiral separation of DL-2-Aminobutyric acid and can be adapted for the deuterated analog.

Chromatographic Conditions:

Parameter Condition 1: Zwitterionic CSP Condition 2: Crown Ether CSP
Column CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)
Mobile Phase 50mM Formic Acid + 25mM Diethylamine in Methanol/Acetonitrile/Water (49/49/2, v/v/v)Acetonitrile/Ethanol/Water/Trifluoroacetic Acid (80/15/5/0.5, v/v/v/v)
Flow Rate 0.5 mL/min0.4 mL/min
Temperature 25°C30°C
Detection Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)Mass Spectrometry (MS)
Injection Volume 2 µL5 µL

Note: These are starting conditions and may require optimization for your specific application and instrumentation.

Protocol 2: Sample Preparation from Plasma (Protein Precipitation)

This protocol is a general procedure for the extraction of amino acids from plasma samples.

Materials:

  • Plasma sample

  • Internal standard solution (DL-2-Aminobutyric acid-d6 in a suitable solvent)

  • Precipitating agent: Acetonitrile, 10% Trichloroacetic Acid (TCA), or 30% Sulfosalicylic Acid (SSA)[9][10]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add a known amount of the DL-2-Aminobutyric acid-d6 internal standard solution.

  • Add the precipitating agent. For example, add 400 µL of cold (-20°C) acetonitrile.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Incubate the sample at 4°C for 20-30 minutes to allow for complete protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[10]

  • Carefully collect the supernatant, which contains the amino acids.

  • The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in the mobile phase.

Visualizations

Logical Workflow for Troubleshooting Poor Chiral Resolution

G start Poor or No Chiral Resolution check_column Is the CSP appropriate for underivatized amino acids? start->check_column check_mobile_phase Optimize Mobile Phase (Solvent ratios, additives) check_column->check_mobile_phase Yes new_column Select a Different CSP check_column->new_column No check_temp Lower Column Temperature check_mobile_phase->check_temp check_flow Reduce Flow Rate check_temp->check_flow end Resolution Achieved check_flow->end new_column->end

Caption: A step-by-step guide for troubleshooting poor chiral resolution.

Troubleshooting Workflow for Deuterated Internal Standard Issues

G start Inaccurate Quantitative Results with IS check_coelution Do Analyte and IS Co-elute? start->check_coelution adjust_chrom Adjust Chromatographic Conditions (e.g., gradient) check_coelution->adjust_chrom No check_matrix Evaluate Differential Matrix Effects check_coelution->check_matrix Yes adjust_chrom->check_matrix improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Yes check_stability Check for Isotopic Exchange check_matrix->check_stability No improve_cleanup->check_stability adjust_ph Modify Mobile Phase/Sample pH check_stability->adjust_ph Yes check_purity Verify IS Purity check_stability->check_purity No adjust_ph->check_purity end Accurate Quantification check_purity->end

Caption: Troubleshooting guide for issues with deuterated internal standards.

References

H-DL-Abu-OH-d6 purity and potential interferences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and potential interferences of H-DL-Abu-OH-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the deuterium-labeled form of DL-α-aminobutyric acid. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612). It is a racemic mixture, containing equal amounts of the D and L enantiomers. This compound is often used as an internal standard in mass spectrometry-based quantitative analysis or as a tracer in metabolic studies.

Q2: What are the typical purity specifications for this compound?

The purity of this compound is typically defined by its chemical purity, isotopic purity (and enrichment), and enantiomeric purity. Commercially available standards generally meet high-quality criteria.[1][2]

Q3: What is the difference between isotopic purity and isotopic enrichment?

Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while isotopic purity (or species abundance) is the percentage of molecules that contain the desired number of deuterium atoms.[3] For a d6 compound, it is common to have a small population of molecules with five (d5) or four (d4) deuterium atoms.[3]

Q4: How can I assess the purity of my this compound standard?

The purity of this compound can be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of proton signals at the deuterated positions. ²H NMR can directly detect the deuterium atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is effective for determining isotopic purity by resolving the different isotopologues.[2]

  • Chromatography: Gas chromatography (GC) or liquid chromatography (LC) coupled with an appropriate detector can be used to assess chemical purity. Chiral chromatography is necessary to determine the enantiomeric ratio.

Q5: Are there any known signaling pathways associated with this compound?

Currently, there is no evidence to suggest that this compound is directly involved in specific signaling pathways. Its primary application is as an analytical standard or a metabolic tracer due to its chemical similarity to the endogenous α-aminobutyric acid.

Data Presentation

The following tables summarize the expected quantitative data for a typical batch of this compound.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationMethod of Analysis
Chemical Purity≥99%HPLC, GC, or NMR
Isotopic Purity (d6)≥98%Mass Spectrometry
Isotopic Enrichment≥98 atom % DNMR or Mass Spectrometry
Enantiomeric Purity48-52% D, 48-52% LChiral HPLC

Table 2: Potential Impurities and Interferences

Type of Impurity/InterferenceCommon ExamplesPotential Impact in Experiments
Chemical Impurities Starting materials, reagents from synthesisCan cause extraneous peaks in chromatograms or mass spectra.
Isotopic Impurities d0 to d5 isotopologues of H-DL-Abu-OHMay interfere with quantification if not properly resolved or accounted for.
Enantiomeric Impurities Unequal ratio of D and L enantiomersCan affect stereospecific assays.
Matrix Effects Components of the biological sample (e.g., salts, lipids)Ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.

Troubleshooting Guides

Issue 1: Inaccurate Quantification Using this compound as an Internal Standard

  • Symptom: Poor linearity of the calibration curve, high variability between replicate measurements, or inaccurate quantification of the target analyte.

  • Possible Causes & Solutions:

    • Incorrect Concentration of the Internal Standard: Verify the concentration of your this compound stock solution.

    • Degradation of the Standard: Ensure proper storage conditions (cool and dry) to prevent degradation.

    • Matrix Effects: Optimize sample preparation to remove interfering matrix components. Consider using a different ionization source or modifying chromatographic conditions.

    • Isotopic Interference: Check for overlap between the isotopic clusters of the analyte and the internal standard.

Issue 2: Unexpected Peaks in Mass Spectrum

  • Symptom: Presence of peaks other than the expected molecular ion for this compound.

  • Possible Causes & Solutions:

    • Chemical Impurities: Refer to the certificate of analysis for known impurities. If an unknown impurity is present, further purification may be necessary.

    • In-source Fragmentation: The molecular ion may be unstable and fragment in the ion source of the mass spectrometer. Optimize the source conditions (e.g., reduce cone voltage).

    • Contamination: Ensure all solvents, vials, and equipment are clean.

Issue 3: Poor Chromatographic Peak Shape

  • Symptom: Tailing, fronting, or broad peaks for this compound.

  • Possible Causes & Solutions:

    • Column Overload: Reduce the amount of sample injected onto the column.

    • Inappropriate Mobile Phase: Adjust the pH or solvent composition of the mobile phase. For zwitterionic compounds like amino acids, pH can significantly impact peak shape.

    • Column Degradation: Replace the analytical column if it has been used extensively.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving isotopic peaks.

  • Method:

    • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire data in full scan mode in the positive ion mode.

    • The expected m/z for the protonated molecular ion [M+H]⁺ of this compound is approximately 110.12.

  • Data Analysis:

    • Examine the mass spectrum for the isotopic cluster around the molecular ion.

    • Calculate the relative abundance of the monoisotopic peak (d6) compared to the lower isotopologues (d5, d4, etc.).

    • Isotopic Purity (%) = (Intensity of d6 peak / Sum of intensities of all isotopic peaks) x 100.

Protocol 2: Assessment of Chemical Purity by HPLC-UV

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Chemical Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Visualizations

experimental_workflow cluster_purity_assessment Purity Assessment Workflow for this compound cluster_chemical Chemical Purity cluster_isotopic Isotopic Purity cluster_enantiomeric Enantiomeric Purity start This compound Sample hplc HPLC-UV Analysis start->hplc gc GC-MS Analysis start->gc hrms HRMS Analysis start->hrms nmr NMR Spectroscopy (¹H and ²H) start->nmr chiral_hplc Chiral HPLC start->chiral_hplc report Certificate of Analysis hplc->report gc->report hrms->report nmr->report chiral_hplc->report troubleshooting_guide issue Inaccurate Quantification cause1 Incorrect Standard Concentration issue->cause1 cause2 Matrix Effects issue->cause2 cause3 Isotopic Interference issue->cause3 solution1 Verify Stock Solution cause1->solution1 solution2 Optimize Sample Prep cause2->solution2 solution3 Check Isotopic Overlap cause3->solution3

References

Technical Support Center: H-DL-Abu-OH-d6 and Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using H-DL-Abu-OH-d6 as an internal standard for calibration curve linearity in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of the amino acid DL-2-Aminobutanoic acid. In mass spectrometry-based quantification, a deuterated internal standard (D-IS) like this compound is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its primary role is to act as an internal reference to correct for variations during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known quantity of the D-IS to every sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal characteristics for a deuterated internal standard like this compound?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[1] Key characteristics include:

CharacteristicRecommendationRationale
Chemical Purity >99%[1]Ensures no other compounds cause interfering peaks in the chromatogram.[1]
Isotopic Enrichment ≥98%[1]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[1]
Number of Deuterium Atoms 2 to 10[1]A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[1]
Label Position Stable, non-exchangeable positions (e.g., on a carbon atom not adjacent to a carbonyl group)[2]Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent or sample matrix.[2]

Q3: My calibration curve for the analyte using this compound is non-linear. What are the common causes?

Non-linearity in a calibration curve when using a deuterated internal standard can stem from several factors, including:

  • Heteroscedasticity: The variance of the errors is not constant across the concentration range. This can lead to inaccuracy at the lower end of the calibration range.[3]

  • Inappropriate weighting: Using a simple least-squares linear regression when heteroscedasticity is present can lead to a poor fit.[3]

  • Curvilinear relationship: The relationship between concentration and response may not be truly linear, even with an r-value close to 1.[3]

  • Internal standard issues: Problems with the internal standard, such as isotopic exchange or impurities, can affect the accuracy of the response ratio and lead to non-linearity.

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99) and Inaccurate Quantification

Question: My calibration curve is not linear, and the quantification of my quality control samples is inaccurate. What should I investigate?

Troubleshooting Steps:

  • Assess Chromatographic Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[4]

    • Solution: Overlay the chromatograms of the analyte and this compound to confirm complete co-elution. If they are separated, consider adjusting the chromatographic method (e.g., mobile phase composition, gradient, or temperature) to improve co-elution.[2]

  • Verify Isotopic and Chemical Purity: The presence of unlabeled analyte in your this compound standard will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[1]

    • Solution: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[4] You can experimentally assess the contribution of the internal standard to the analyte signal.

  • Investigate Isotopic Exchange (H/D Back-Exchange): Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[2] This is more likely if the deuterium atoms are on heteroatoms (like -OH or -NH) or on a carbon adjacent to a carbonyl group.[2]

    • Solution: Conduct an incubation study to test for back-exchange. Incubate this compound in a blank matrix for a time equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the signal of the non-labeled compound.[4]

  • Evaluate Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard in the mass spectrometer's ion source.[2] If the matrix affects the analyte and internal standard differently, it can lead to inaccurate results.[2]

    • Solution: Perform a matrix effect evaluation experiment to determine if differential matrix effects are occurring.

  • Review Regression Model: For data with non-constant variance (heteroscedasticity), a simple linear regression may not be appropriate.

    • Solution: Consider using a weighted least squares linear regression (WLS) to give more weight to the data points with lower variance, typically at the lower concentrations.[3]

Experimental Protocols

Protocol 1: Assessing Isotopic Purity of this compound

Objective: To determine the contribution of the unlabeled analyte signal from the this compound internal standard.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample that is free of the analyte.

  • Spike with Internal Standard: Add this compound at the same concentration used in your analytical method.[2]

  • Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.[2]

  • Evaluate the Response: The response for the unlabeled analyte should ideally be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[2] A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[2]

Protocol 2: Evaluating Matrix Effects

Objective: To determine if the sample matrix is causing ion suppression or enhancement that differentially affects the analyte and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.[2]

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[2]

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.[2]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.[2]

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Compare the matrix effect for the analyte and this compound. Significant differences indicate that the internal standard is not adequately compensating for matrix effects.

Visualizations

Calibration_Curve_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Poor_Linearity Poor Calibration Curve Linearity (R² < 0.99) Coelution Lack of Co-elution Poor_Linearity->Coelution leads to investigation of Purity Isotopic/Chemical Impurity of Internal Standard Poor_Linearity->Purity leads to investigation of Exchange Isotopic Exchange (H/D Back-Exchange) Poor_Linearity->Exchange leads to investigation of Matrix Differential Matrix Effects Poor_Linearity->Matrix leads to investigation of Regression Inappropriate Regression Model Poor_Linearity->Regression leads to investigation of Adjust_Chromo Adjust Chromatography Coelution->Adjust_Chromo is resolved by Verify_Purity Verify Purity (CoA) & Assess Contribution Purity->Verify_Purity is resolved by Incubation_Study Perform Incubation Study Exchange->Incubation_Study is resolved by Matrix_Study Conduct Matrix Effect Study Matrix->Matrix_Study is resolved by Weighted_Regression Use Weighted Regression (WLS) Regression->Weighted_Regression is resolved by

Caption: Troubleshooting workflow for poor calibration curve linearity.

Experimental_Workflow_Purity_Check Start Start: Assess IS Purity Prep_Blank Prepare Blank Matrix Sample Start->Prep_Blank Spike_IS Spike with this compound at Working Concentration Prep_Blank->Spike_IS Analyze Analyze by LC-MS/MS Spike_IS->Analyze Monitor Monitor Mass Transition of Unlabeled Analyte Analyze->Monitor Evaluate Evaluate Response Monitor->Evaluate Pass Response < 20% of LLOQ (Purity Acceptable) Evaluate->Pass Yes Fail Response ≥ 20% of LLOQ (Significant Contamination) Evaluate->Fail No

Caption: Workflow for assessing isotopic purity of the internal standard.

References

Technical Support Center: Analysis of H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of H-DL-Abu-OH-d6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of this compound, with a particular focus on minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of DL-2-aminobutyric acid. The six deuterium (B1214612) atoms on the molecule make it heavier than its non-labeled counterpart. This key feature makes it an ideal internal standard (IS) for quantitative analysis by mass spectrometry (MS). In LC-MS applications, it is added to samples at a known concentration to correct for variability in sample preparation and, importantly, to compensate for matrix effects like ion suppression.

Q2: What is ion suppression and why is it a concern when analyzing this compound?

A2: Ion suppression is a type of matrix effect that frequently occurs in LC-MS, particularly with electrospray ionization (ESI).[1] It is the reduction in the ionization efficiency of an analyte, in this case, this compound and the corresponding non-labeled analyte, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids (B1166683), proteins).[1] This suppression leads to a decreased signal intensity, which can result in inaccurate and unreliable quantification. Given that this compound is a small, polar molecule, it can be particularly susceptible to ion suppression when analyzing complex biological matrices such as plasma or urine.

Q3: I am using this compound as an internal standard, but my results are still inconsistent. Why might this be?

A3: While deuterated internal standards like this compound are designed to co-elute with the analyte and experience the same degree of ion suppression, inconsistencies can still arise. A primary reason is a slight chromatographic separation between the analyte and the deuterated internal standard, a phenomenon known as the "isotope effect".[2] This can expose them to different matrix components as they elute, leading to differential ion suppression.[2] This effect is often more pronounced in reversed-phase chromatography and can be minimized by using Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

Troubleshooting Guide: Minimizing Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression for the analysis of this compound and its corresponding analyte.

Step 1: Assess the Presence and Severity of Ion Suppression

The first step in troubleshooting is to determine if ion suppression is indeed affecting your analysis and to identify the regions in your chromatogram where it is most pronounced. The most effective method for this is a post-column infusion experiment.

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of the non-deuterated analyte (e.g., H-DL-Abu-OH)

  • Blank matrix extract (e.g., protein-precipitated plasma from a source known to not contain the analyte)

  • Mobile phase

Methodology:

  • Prepare a standard solution of the analyte at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column and intended chromatographic method.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the mass spectrometer's ion source.

  • Begin the infusion of the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal for the analyte is observed, inject the blank matrix extract onto the LC column.

  • Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.

Step 2: Optimize Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis. The choice of technique will depend on the sample matrix and the physicochemical properties of the analyte.

Data Presentation: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation TechniqueTypical Analyte RecoveryTypical Reduction in Matrix EffectsAdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 100%10 - 40%Simple, fast, and inexpensive.Often results in the least clean extracts, with significant ion suppression remaining.
Liquid-Liquid Extraction (LLE) 70 - 90%40 - 70%Provides cleaner extracts than PPT.Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) 80 - 95%60 - 95%Highly effective and versatile for removing a wide range of interferences.Requires method development and can be more expensive.

Objective: To remove proteins, salts, and phospholipids from plasma samples to reduce ion suppression.

Materials:

  • Mixed-mode or polymeric SPE cartridges

  • Plasma sample

  • This compound internal standard solution

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge

  • Evaporator

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Add 200 µL of 4% phosphoric acid in water and vortex to mix. Centrifuge at 14,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Step 3: Optimize Chromatographic Separation

The goal of chromatographic optimization is to separate the analyte and this compound from the regions of ion suppression identified in the post-column infusion experiment. For a polar analyte like aminobutyric acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.

Visualization: Logical Workflow for Minimizing Ion Suppression

Ion_Suppression_Workflow Start Start: Inconsistent Results with this compound Assess Step 1: Assess Ion Suppression (Post-Column Infusion) Start->Assess Suppression_Identified Ion Suppression Identified? Assess->Suppression_Identified Optimize_Sample_Prep Step 2: Optimize Sample Preparation (SPE, LLE) Suppression_Identified->Optimize_Sample_Prep Yes End End: Reliable Quantification Suppression_Identified->End No Optimize_Chroma Step 3: Optimize Chromatography (HILIC, Gradient) Optimize_Sample_Prep->Optimize_Chroma Optimize_MS Step 4: Optimize MS Source (Voltages, Gas Flows) Optimize_Chroma->Optimize_MS Reassess Re-assess Ion Suppression Optimize_MS->Reassess Reassess->Optimize_Sample_Prep Suppression Still Present Reassess->End Suppression Minimized

Caption: A logical workflow for troubleshooting and minimizing ion suppression.

Objective: To achieve chromatographic separation of aminobutyric acid from interfering matrix components.

LC-MS/MS System:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.15% formic acid in 95:5 water:acetonitrile[4]

  • Mobile Phase B: 10 mM Ammonium formate with 0.15% formic acid in 5:95 water:acetonitrile[4]

  • Gradient:

    • 0-8 min: 5% to 17.5% A

    • 8-12 min: 17.5% to 29.5% A

    • 12-14 min: 29.5% to 45% A

    • 14-15.5 min: Hold at 45% A

    • 15.5-15.6 min: 45% to 5% A

    • 15.6-17 min: Hold at 5% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be optimized for the specific analyte and this compound. For γ-aminobutyric acid, a transition of m/z 104 -> 69 has been reported, and for its d2-labeled internal standard, m/z 106 -> 71.[5][6]

  • Source Parameters: Optimize capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.

Step 4: Address Potential Isotope Effects

As previously mentioned, deuterated internal standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts. While this effect is generally minimal in HILIC, it is important to be aware of and to verify.

Data Presentation: Chromatographic Isotope Effect of Deuterated Standards

Chromatographic ModeTypical Retention Time Shift (Analyte vs. Deuterated IS)Reference
Reversed-Phase (RPC) Deuterated standard often elutes slightly earlier.[7]
Normal-Phase (NPC) Deuterated standard often elutes slightly earlier.[3]
HILIC Often negligibly small.[3]

Visualization: Co-elution of Analyte and Internal Standard

Coelution Injection Sample Injection HILIC_Column HILIC Column Injection->HILIC_Column Analyte Analyte HILIC_Column->Analyte IS This compound (IS) HILIC_Column->IS MS_Detection MS Detection Analyte->MS_Detection IS->MS_Detection Coelution_Peak Ideal Co-elution MS_Detection->Coelution_Peak

Caption: Ideal co-elution of the analyte and internal standard from the HILIC column.

Step 5: Optimize Mass Spectrometer Source Parameters

Fine-tuning the ion source parameters can enhance the analyte signal relative to the background and potentially mitigate some ion suppression.

Key Parameters for Optimization (ESI Source):

  • Capillary Voltage: Typically 3-5 kV for positive mode. Optimize for maximum signal without causing in-source fragmentation.[8]

  • Nebulizer Gas Pressure: Controls the formation of droplets. Higher pressure generally leads to smaller droplets and better desolvation.[8]

  • Drying Gas Flow and Temperature: Aids in solvent evaporation. Higher temperatures and flows can improve desolvation but may degrade thermally labile compounds.

  • Sheath Gas Flow and Temperature: Helps to focus the electrospray plume, which can improve sensitivity.

By systematically following these troubleshooting steps and implementing the provided protocols, researchers can effectively minimize ion suppression and achieve accurate, reliable quantification of this compound and its corresponding analyte in complex matrices.

References

Technical Support Center: Isotopic Purity Assessment of H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic purity of H-DL-Abu-OH-d6. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it crucial for this compound?

A1: Isotopic purity refers to the percentage of a compound that is enriched with a specific isotope, in this case, deuterium (B1214612) (d), at designated positions. For this compound, it is critical to ensure that the majority of the molecules contain six deuterium atoms as intended. High isotopic purity is essential for applications such as internal standards in mass spectrometry-based quantification, where the presence of unlabeled (d0) or partially labeled (d1-d5) species can lead to inaccurate results.[1][2]

Q2: What are the common analytical techniques to assess the isotopic purity of this compound?

A2: The primary techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] High-resolution mass spectrometry (HRMS) is used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms), while ¹H and ²H NMR can confirm the positions of deuterium labels and quantify the extent of deuteration.[3]

Q3: What is the difference between isotopic enrichment and species abundance?

A3: Isotopic enrichment refers to the percentage of deuterium at a specific labeled position within the molecule. Species abundance is the percentage of the entire population of molecules that has a specific isotopic composition (e.g., d6, d5, d4). A high isotopic enrichment at each of the six positions is necessary to achieve a high abundance of the desired d6 species.

Q4: What is a typical acceptable isotopic purity for this compound?

A4: For most applications, especially for use as an internal standard, an isotopic purity of ≥98% for the d6 species is generally required. The percentage of the unlabeled (d0) species should be minimal, often less than 0.5%.[1]

Q5: What are isotopologues and why are they important in the context of this compound?

A5: Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. In the case of this compound, the final product will likely contain a small population of molecules with five deuterium atoms (d5), four (d4), and so on. Quantifying the distribution of these isotopologues is essential for a complete assessment of isotopic purity.

Data Presentation

Table 1: Theoretical Isotopic Distribution for this compound at 99% Isotopic Enrichment

IsotopologueMass Shift from d0Theoretical Abundance (%)
d0 (C₄H₉NO₂)0< 0.1
d1+1< 0.1
d2+2< 0.1
d3+30.1
d4+40.5
d5+55.4
d6 (C₄H₃D₆NO₂)+694.0

Note: This is a theoretical distribution assuming 99% deuterium enrichment at each of the six labeled positions and does not account for the natural abundance of other isotopes like ¹³C.

Troubleshooting Guides

Mass Spectrometry (LC-MS) Analysis

Issue 1: Presence of a significant peak at the mass of the unlabeled compound (d0).

  • Possible Cause: Contamination of the this compound standard with its non-deuterated counterpart.

  • Troubleshooting Steps:

    • Verify the purity of the starting materials used for synthesis.

    • Ensure no cross-contamination occurred during sample preparation.

    • Analyze the pure standard by high-resolution mass spectrometry to confirm its isotopic profile.

Issue 2: Higher than expected abundance of partially deuterated species (d1-d5).

  • Possible Cause: Incomplete deuteration during synthesis or H/D back-exchange. Deuterium atoms in certain positions can exchange with protons from the solvent or matrix.

  • Troubleshooting Steps:

    • Review the synthetic procedure to ensure complete deuteration.

    • To check for back-exchange, incubate the deuterated standard in a blank matrix for a time equivalent to the sample preparation and analysis time. Analyze the sample to see if there is an increase in the less-deuterated species.

    • Ensure the deuterium labels are on stable, non-exchangeable positions. For this compound, the labels are typically on carbon atoms, which are generally stable.

Issue 3: Inconsistent or inaccurate quantification results when using this compound as an internal standard.

  • Possible Cause: Lack of co-elution between the analyte and the deuterated standard, or differential matrix effects.

  • Troubleshooting Steps:

    • Optimize the chromatographic method to ensure the analyte and internal standard co-elute.

    • Conduct a post-extraction addition experiment to evaluate matrix effects.

    • Consider using a standard with a heavier stable isotope like ¹³C if chromatographic shift is a persistent issue.

NMR Spectroscopy Analysis

Issue 1: Residual proton signals are observed in the ¹H NMR spectrum at positions expected to be deuterated.

  • Possible Cause: Incomplete deuteration.

  • Troubleshooting Steps:

    • Integrate the residual proton signals relative to a known internal standard or a non-deuterated portion of the molecule to quantify the level of incomplete deuteration.

    • If the level of deuteration is insufficient, the synthetic procedure may need to be optimized.

Issue 2: Poor signal-to-noise ratio in the ²H NMR spectrum.

  • Possible Cause: Low natural abundance of ²H and its lower gyromagnetic ratio.

  • Troubleshooting Steps:

    • Ensure the sample is sufficiently concentrated.

    • Increase the number of scans to improve the signal-to-noise ratio.

    • Use a high-field NMR spectrometer for better sensitivity.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-MS

Objective: To determine the isotopic distribution of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).

    • Prepare a corresponding solution of the unlabeled H-DL-Abu-OH standard for comparison.

  • LC-MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • MS System: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Acquire data in full scan mode over a mass range that includes the unlabeled (d0) and fully labeled (d6) species.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of all expected isotopologues (d0 to d6).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • Correct for the natural abundance of ¹³C and other isotopes if high accuracy is required.

Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy

Objective: To confirm the positions of deuterium labeling and quantify the isotopic enrichment.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated NMR solvent (e.g., D₂O).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Integrate any residual proton signals at the positions expected to be deuterated. The absence or significant reduction of these signals compared to the spectrum of the unlabeled compound confirms deuteration.[2]

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum. A strong signal will be observed for the deuterated positions.[4]

    • The chemical shifts in the ²H NMR spectrum will be similar to the corresponding proton signals in the ¹H NMR spectrum.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep1 Prepare Stock Solution (1 mg/mL) prep2 Prepare Working Solution (1 µg/mL) prep1->prep2 lc LC Separation (Reversed-Phase) prep2->lc ms HRMS Detection (ESI+, Full Scan) lc->ms extract Extract Ion Chromatograms (d0 to d6) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Distribution integrate->calculate

LC-MS workflow for isotopic purity assessment.

troubleshooting_decision_tree start Isotopic Purity Issue Detected ms_or_nmr Which Technique? start->ms_or_nmr ms_issue LC-MS Issue ms_or_nmr->ms_issue MS nmr_issue NMR Issue ms_or_nmr->nmr_issue NMR high_d0 High d0 Peak? ms_issue->high_d0 high_partial High Partially Labeled (d1-d5)? high_d0->high_partial No sol_contamination Check for Contamination & Purity of Materials high_d0->sol_contamination Yes inconsistent_quant Inconsistent Quant? high_partial->inconsistent_quant No sol_synthesis Review Synthesis & Check for Back-Exchange high_partial->sol_synthesis Yes sol_chromatography Optimize Chromatography & Evaluate Matrix Effects inconsistent_quant->sol_chromatography Yes residual_h1 Residual ¹H Signals? nmr_issue->residual_h1 poor_h2_sn Poor ²H S/N? residual_h1->poor_h2_sn No sol_incomplete_deuteration Quantify Incomplete Deuteration & Optimize Synthesis residual_h1->sol_incomplete_deuteration Yes sol_nmr_params Increase Concentration & Number of Scans poor_h2_sn->sol_nmr_params Yes

References

Validation & Comparative

A Researcher's Guide to Selecting an Internal Standard: H-DL-Abu-OH-d6 vs. 13C-Labeled 2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Quantitative Mass Spectrometry

For researchers engaged in drug development and metabolomics, the accurate quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry, correcting for variability during sample preparation and analysis.[1][2][3] This guide provides a detailed comparison of two common SIL internal standards for 2-aminobutyric acid (Abu): the deuterated form, H-DL-Abu-OH-d6, and 13C-labeled versions.

2-Aminobutyric acid is an alpha-amino acid and a microbial metabolite that can be derived from threonine or methionine. This comparison will assist researchers in selecting the optimal internal standard for their specific analytical needs, focusing on performance, stability, and potential analytical challenges.

Physicochemical Properties and Performance Characteristics

The choice between a deuterium-labeled and a 13C-labeled internal standard involves trade-offs in mass shift, chromatographic behavior, and isotopic stability.[4][5] The following table summarizes the key properties of this compound and a representative 13C-labeled 2-aminobutyric acid.

PropertyThis compound (Deuterated)13C-Labeled 2-Aminobutyric AcidRationale & Implications for Researchers
Labeling Type Hydrogen atoms replaced by Deuterium (B1214612) (²H or D)Carbon atoms replaced by Carbon-13 (¹³C)Deuterium labeling is often less expensive and synthetically simpler.[1][6] ¹³C labels are integrated into the carbon backbone.
Typical Mass Shift +6 Da+1 to +4 Da (depending on number of ¹³C atoms)A larger mass shift is generally preferable to avoid isotopic overlap from the unlabeled analyte.
Chromatographic Co-elution Potential for slight retention time shift (isotopic effect)[4][6]Typically co-elutes perfectly with the unlabeled analyte[5]Co-elution is critical for accurate correction of matrix effects, which can vary across a chromatographic peak.[4][5]
Isotopic Stability Risk of back-exchange if D atoms are on labile sites (e.g., -OH, -NH)[3][4]Highly stable; ¹³C atoms do not exchange under typical analytical conditions[4][5]¹³C standards offer greater reliability across various sample preparation methods, including derivatization or extreme pH conditions.[5]
Cost & Availability Generally more cost-effective and widely available[1][6]Can be more expensive and may require more complex synthesis[5]Budget and project timelines may influence the choice of standard.

Comparative Analysis: Key Decision Factors

The selection of an appropriate internal standard is critical for the robustness and accuracy of quantitative bioanalysis.[1][3] While both deuterated and 13C-labeled standards are effective, their inherent properties can lead to different analytical outcomes.

Isotopic Stability

The primary advantage of 13C-labeled standards is their superior isotopic stability.[4][5] Carbon-13 atoms are integrated into the molecular backbone and are not susceptible to exchange with atoms from the solvent or matrix. This ensures the integrity of the standard throughout the entire analytical workflow, from extraction to ionization.[5]

In contrast, deuterium-labeled standards carry a potential risk of H/D back-exchange, especially if deuterium atoms are located on heteroatoms (like -OH or -NH₂) or carbons adjacent to carbonyl groups.[3][4] While this compound is likely labeled on stable C-H positions, this potential instability is a critical consideration. Such exchange can lead to a decrease in the internal standard signal and an artificial inflation of the analyte signal, compromising quantitative accuracy.[3]

Chromatographic Isotope Effect

A notable drawback of deuterated standards is the "isotopic effect," where the C-D bond can cause slightly different chromatographic behavior compared to the native C-H bond.[6] This can result in a small shift in retention time, meaning the internal standard does not perfectly co-elute with the analyte.[4] Imperfect co-elution can lead to inaccurate quantification, as the analyte and the standard may experience different degrees of ion suppression or enhancement from the sample matrix.[4][6]

13C-labeled standards are chemically and physically more similar to their native counterparts, virtually eliminating the chromatographic isotope effect and ensuring optimal co-elution.[5][6] This makes them superior for correcting matrix effects.

G cluster_d6 This compound (Deuterated) cluster_c13 13C-Labeled 2-Aminobutyric Acid d6_pros Pros: • Higher Mass Shift • Generally Lower Cost d6_cons Cons: • Potential for Retention Time Shift • Risk of H/D Back-Exchange c13_pros Pros: • Co-elutes with Analyte • High Isotopic Stability c13_cons Cons: • Smaller Mass Shift (Typical) • Potentially Higher Cost start Choice of Internal Standard start->d6_pros  Consider if cost is a primary  factor and RT shift is minimal. start->c13_pros  Preferable for highest accuracy  and complex matrices.

Key decision factors for choosing an isotopic standard.

Experimental Protocol: Quantification of 2-Aminobutyric Acid in Human Plasma

This section outlines a representative experimental protocol for the quantification of 2-aminobutyric acid in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

1. Materials and Reagents:

  • Human plasma (K2-EDTA)

  • 2-Aminobutyric acid (analyte)

  • This compound or 13C-labeled 2-aminobutyric acid (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • Prepare a working internal standard solution (e.g., 1 µg/mL in 50:50 ACN:Water).

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile (containing 0.1% FA) to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at 4°C for 20 minutes to ensure complete precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: HILIC (Hydrophilic Interaction Chromatography) column suitable for polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at high %B (e.g., 95%), ramp down to increase elution of polar compounds, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Optimized parent-to-daughter ion transitions for both the analyte and the internal standard must be determined via infusion.

4. Data Analysis:

  • Generate a calibration curve by spiking known concentrations of the analyte into a surrogate matrix (e.g., stripped plasma).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Plot the peak area ratio against the analyte concentration and apply a linear regression (typically with 1/x² weighting).

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[3]

workflow Sample Plasma Sample (50 µL) Spike Add Internal Standard (d6 or 13C-Abu) Sample->Spike Precipitate Add Cold Acetonitrile to Precipitate Protein Spike->Precipitate Vortex Vortex & Incubate Precipitate->Vortex Centrifuge Centrifuge at 14,000 x g Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis Data Calculate Analyte/IS Ratio & Quantify Analysis->Data

LC-MS/MS sample preparation and analysis workflow.

Conclusion and Recommendations

Both this compound and 13C-labeled 2-aminobutyric acid are powerful tools for quantitative research. The optimal choice depends on the specific requirements of the assay.

  • This compound is a practical and cost-effective option, particularly for established methods where its chromatographic behavior is well-characterized and shown not to compromise data quality. Its larger mass shift is advantageous.

  • 13C-labeled 2-aminobutyric acid is the superior choice when the highest level of accuracy is required.[4][6] Its exceptional isotopic stability and ideal co-elution with the native analyte make it the gold standard for methods involving complex matrices, challenging sample preparation steps, or when developing novel assays where robustness is critical.[5]

For drug development and clinical research, where data integrity is non-negotiable, the investment in a 13C-labeled internal standard is strongly recommended to minimize analytical variability and ensure the most reliable and accurate quantitative results.

References

The Gold Standard: H-DL-Abu-OH-d6 as a High-Fidelity Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of a suitable internal standard is paramount. In the landscape of mass spectrometry-based assays, stable isotope-labeled (SIL) compounds have unequivocally become the gold standard. This guide provides a comprehensive comparison of the performance of H-DL-Abu-OH-d6 (deuterated DL-α-aminobutyric acid) as an internal standard, supported by experimental data from relevant bioanalytical methods.

The fundamental principle behind using an internal standard is to add a known amount of a substance that is chemically and physically similar to the analyte of interest to all samples, calibrators, and quality controls. This allows for the correction of variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection. Deuterated standards, such as this compound, are ideal for this purpose as they are structurally identical to their endogenous counterparts, with the only difference being the substitution of hydrogen atoms with deuterium. This mass difference allows for their distinct detection by the mass spectrometer while ensuring they behave almost identically to the analyte throughout the analytical process.

Performance Comparison: Accuracy and Precision

The efficacy of an internal standard is primarily evaluated based on the accuracy and precision it imparts to the measurement of the target analyte. While direct head-to-head comparative studies for this compound against a wide array of other internal standards for a single analyte panel are not extensively published, we can infer its performance from validated methods that employ deuterated aminobutyric acid derivatives and other deuterated amino acids.

A study on the determination of γ-aminobutyric acid (GABA) in human plasma utilized a d2-γ-aminobutyric acid internal standard, demonstrating excellent accuracy and precision.[1][2] Similarly, a method for the simultaneous quantification of GABA and glutamic acid in human plasma employed GABA-d2 and glutamic acid-d5 as internal standards, achieving high levels of accuracy and precision.[3][4] These examples underscore the reliability of using deuterated aminobutyric acid isotopes as internal standards.

The following table summarizes the typical performance characteristics of bioanalytical methods for amino acids that use deuterated internal standards, which is representative of the expected performance of this compound.

AnalyteInternal StandardMatrixConcentration RangeIntra-Day Precision (%CV)Inter-Day Precision (%CV)Accuracy (%)
γ-Aminobutyric Acidd2-γ-Aminobutyric AcidHuman Plasma5.00 - 1000 ng/mL< 9.9%< 9.9%99.1% - 104%
γ-Aminobutyric AcidGABA-d2Human Plasma3.4 - 2500 ng/mL< 10%< 10%Within ±10% of nominal
Glutamic AcidGlutamic Acid-d5Human Plasma30.9 - 22,500 ng/mL< 10%< 10%Within ±10% of nominal

Table 1: Representative accuracy and precision data from validated LC-MS/MS methods for amino acids using deuterated internal standards. The data for γ-Aminobutyric Acid is indicative of the expected performance when using this compound for the analysis of aminobutyric acid.[1][2][3][4]

These data highlight that the use of deuterated internal standards consistently results in methods with high accuracy (typically within 15% of the nominal concentration, and often within 10%) and excellent precision (coefficient of variation less than 15%). A comprehensive analysis of 45 amino acids in plasma, which included deuterated α-aminobutyric acid in its internal standard mixture, further supports the suitability of this class of compounds for achieving acceptable accuracy, precision, and linearity.[5][6]

Experimental Protocols

A robust and reliable analytical method is the foundation of accurate quantitative data. The following is a representative experimental protocol for the analysis of amino acids in a biological matrix, such as plasma, using a deuterated internal standard like this compound. This protocol is based on established methodologies for amino acid analysis by LC-MS/MS.[1][3]

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Analyte Stock Solution: Prepare a stock solution of the non-labeled amino acid(s) in an appropriate solvent (e.g., water:acetonitrile (B52724), 50:50 v/v).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound at a known concentration in the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate volume of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution). Add a fixed amount of the this compound internal standard solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate weighing of the analyte stock solution.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove potential interferences. A common and effective method is protein precipitation.

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 400 µL of acetonitrile containing 0.1% formic acid and the this compound internal standard at a predetermined concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A column suitable for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with an appropriate ion-pairing agent, should be used.

    • Mobile Phase: A typical mobile phase for HILIC separation consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid).

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for amino acids.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and this compound are monitored. The transitions for this compound will be shifted by 6 mass units compared to the unlabeled analyte.

Data Analysis and Quantification
  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards.

  • A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is used to fit the data.

  • The concentrations of the analyte in the unknown samples and QC samples are calculated from the calibration curve using their respective peak area ratios.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (e.g., HILIC) Supernatant->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

A typical experimental workflow for bioanalysis using a deuterated internal standard.

Logical_Relationship cluster_analyte Analyte cluster_is This compound (Internal Standard) cluster_correction Correction Principle Analyte_Prep Analyte in Sample Prep Analyte_LC Analyte in LC Analyte_Prep->Analyte_LC Variation_Prep Variability in Sample Prep Analyte_Prep->Variation_Prep Analyte_MS Analyte in MS Analyte_LC->Analyte_MS Variation_LC Variability in LC Separation Analyte_LC->Variation_LC Variation_MS Variability in MS Ionization Analyte_MS->Variation_MS Ratio_Calc Peak Area Ratio (Analyte / IS) Normalizes Variability Analyte_MS->Ratio_Calc IS_Prep IS in Sample Prep IS_LC IS in LC IS_Prep->IS_LC IS_Prep->Variation_Prep IS_MS IS in MS IS_LC->IS_MS IS_LC->Variation_LC IS_MS->Variation_MS IS_MS->Ratio_Calc Result Accurate & Precise Quantification Ratio_Calc->Result

The logical relationship illustrating how a deuterated internal standard corrects for analytical variability.

Conclusion

The use of this compound as an internal standard for the quantitative analysis of aminobutyric acid and related compounds offers significant advantages in terms of accuracy and precision. By closely mimicking the behavior of the native analyte throughout the analytical process, it effectively compensates for variations that can lead to erroneous results. The experimental data from methods employing similar deuterated amino acid standards robustly support their superiority over non-labeled alternatives. For researchers seeking the highest quality data in their bioanalytical studies, the implementation of deuterated internal standards like this compound is a critical and justified step.

References

A Comparative Guide to the Quantification of 2-Aminobutyric Acid Using H-DL-Abu-OH-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-aminobutyric acid (2-ABA), a non-proteinogenic amino acid of increasing interest in pharmaceutical and metabolic research. The focus is on methods utilizing a deuterated internal standard, specifically H-DL-Abu-OH-d6, to ensure accuracy and precision. In the absence of a formal inter-laboratory comparison study, this document synthesizes and compares data from various published analytical methods, presenting them as viable alternatives for researchers.

Metabolic Significance of 2-Aminobutyric Acid

2-Aminobutyric acid is an intermediate in the biosynthesis of several compounds and has been identified as a potential biomarker in various physiological and pathological states. Its accurate quantification is crucial for understanding its metabolic roles and clinical relevance.[1][2][3] The biosynthesis of L-2-aminobutyric acid can occur from L-threonine through the action of L-threonine deaminase and subsequent transamination.[1][3][4]

Metabolic Pathway of L-2-Aminobutyric Acid Biosynthesis of L-2-Aminobutyric Acid L-Threonine L-Threonine 2-Ketobutyric_Acid 2-Ketobutyric_Acid L-Threonine->2-Ketobutyric_Acid L-Threonine Deaminase L-2-Aminobutyric_Acid L-2-Aminobutyric_Acid 2-Ketobutyric_Acid->L-2-Aminobutyric_Acid Aminotransferase

Caption: Biosynthesis of L-2-Aminobutyric Acid from L-Threonine.

Comparative Analysis of Quantification Methods

The two primary analytical techniques for the quantification of 2-aminobutyric acid are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods offer high sensitivity and selectivity, particularly when coupled with the use of a stable isotope-labeled internal standard like this compound.

Quantitative Performance Data

The following tables summarize the performance characteristics of representative LC-MS/MS and GC-MS methods for the analysis of aminobutyric acids. It is important to note that these data are compiled from different studies and direct comparison should be made with caution.

Table 1: Comparison of LC-MS/MS Method Performance

ParameterMethod A (Direct Analysis)Method B (Derivatization)
Linearity Range 1 - 500 µmol/L5.00 - 1000 ng/mL
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Within calibration range5.00 ng/mL
Accuracy (% Recovery) Not explicitly stated99.1% to 104%
Precision (%RSD) <20%<9.9%
Internal Standard Deuterated α-aminobutyric acidd2-γ-Aminobutyric acid

Data synthesized from multiple sources for comparative purposes.

Table 2: Comparison of GC-MS Method Performance

ParameterMethod C (MTBSTFA Derivatization)Method D (Trifluoroacetyl Ester Derivatization)
Linearity Range Not explicitly stated1 - 40 µg/ml
Limit of Detection (LOD) Not explicitly stated< 1 ng
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Accuracy (% Recovery) Not explicitly stated< 23%
Precision (%RSD) Not explicitly stated< 20%
Internal Standard Not explicitly stated15N-Isoleucine

Data synthesized from multiple sources for comparative purposes.

Experimental Protocols

Detailed methodologies for representative LC-MS/MS and GC-MS analyses are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample matrices.

Method A: Direct LC-MS/MS Analysis of 2-Aminobutyric Acid in Plasma

This method is adapted from a comprehensive, direct analysis of amino acids in plasma.

1. Sample Preparation:

  • To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid solution.

  • Vortex the mixture and centrifuge at 4200 rpm for 10 minutes to precipitate proteins.

  • Transfer a 27.5 µL aliquot of the clear supernatant to a new tube.

  • Add 2 µL of the internal standard working solution (containing deuterated α-aminobutyric acid) and 225 µL of the mobile phase B.

  • Vortex and inject into the LC-MS/MS system.

2. LC-MS/MS Instrumental Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Raptor Polar X column or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to resolve 2-aminobutyric acid from its isomers.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for 2-aminobutyric acid and its deuterated internal standard should be optimized.

LC-MS/MS Experimental Workflow Workflow for Direct LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample (50 µL) Protein_Precipitation Add 30% Sulfosalicylic Acid (5 µL) Plasma_Sample->Protein_Precipitation Centrifugation Centrifuge (4200 rpm, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant (27.5 µL) Centrifugation->Supernatant_Transfer IS_Addition Add Internal Standard and Mobile Phase B Supernatant_Transfer->IS_Addition LC_Separation LC Separation (Raptor Polar X) IS_Addition->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Caption: Workflow for Direct LC-MS/MS Analysis of 2-Aminobutyric Acid.

Method C: GC-MS Analysis of 2-Aminobutyric Acid with Derivatization

This protocol is a generalized procedure for amino acid analysis by GC-MS, which requires a derivatization step to increase the volatility of the analytes.

1. Sample Preparation and Derivatization:

  • An aliquot of the sample (e.g., plasma extract) is dried under a stream of nitrogen.

  • Derivatization Step 1 (Silylation): Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

  • Heat the mixture at 100 °C for 4 hours.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumental Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 4 min.

    • Ramp: 5 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS System: Triple quadrupole or single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

GC-MS Experimental Workflow Workflow for GC-MS Analysis with Derivatization cluster_prep Sample Preparation cluster_analysis Analysis Sample_Drying Dry Sample Extract Derivatization Add MTBSTFA and Acetonitrile Sample_Drying->Derivatization Heating Heat at 100 °C for 4 hours Derivatization->Heating Cooling Cool to Room Temperature Heating->Cooling GC_Separation GC Separation (DB-5ms) Cooling->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Caption: Workflow for GC-MS Analysis of 2-Aminobutyric Acid.

Conclusion

The accurate quantification of 2-aminobutyric acid is achievable through both LC-MS/MS and GC-MS methodologies. The use of a deuterated internal standard such as this compound is highly recommended to control for variability in sample preparation and instrument response. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The direct analysis by LC-MS/MS offers a simpler and faster sample preparation workflow, while GC-MS with derivatization can also provide excellent sensitivity and selectivity. Researchers should carefully validate their chosen method to ensure it meets the required performance criteria for their specific application.

References

A Comparative Guide to H-DL-Abu-OH-d6 and Other Deuterated Amino Acids in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of deuterated amino acids is a cornerstone of modern analytical and therapeutic strategies. This guide provides a comparative overview of H-DL-Abu-OH-d6 and other deuterated amino acids, focusing on their applications, performance, and the experimental protocols that underpin their use.

Deuterium-labeled amino acids, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, are invaluable tools in a wide array of scientific disciplines.[1][2] This isotopic substitution introduces a mass shift that is readily detectable by mass spectrometry and alters the nuclear magnetic properties, which is advantageous in NMR spectroscopy.[1][3] Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down metabolic processes and enhancing the stability of drug candidates.[1][4]

H-DL-Abu-OH, or DL-2-Aminobutanoic acid, is a non-proteinogenic α-amino acid and an isomer of aminobutyric acid.[5][6][7][8] Its deuterated form, this compound, offers a stable isotopic label for use as an internal standard in mass spectrometry-based analyses or as a tracer in metabolic studies. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, its properties and applications can be inferred and compared to other more commonly utilized deuterated amino acids based on fundamental principles of isotopic labeling.

Comparison with Common Deuterated Amino Acids

The choice of a deuterated amino acid is dictated by the specific requirements of the experiment, including the metabolic pathway of interest, the analytical technique employed, and the desired level of isotopic enrichment. Below is a comparison of this compound with other well-characterized deuterated amino acids.

FeatureThis compoundDeuterated L-Leucine (e.g., L-Leucine-d3)Deuterated L-Valine (e.g., L-Valine-d8)Deuterated L-Alanine (e.g., L-Alanine-d4)
Typical Application Internal standard for MS, metabolic tracer.Quantitative proteomics (SILAC), metabolic flux analysis.[3]Metabolic studies, protein turnover analysis.[9]Probing protein backbone dynamics, metabolic studies.[10]
Key Advantage Non-proteinogenic nature prevents incorporation into proteins, making it a stable internal standard.High abundance in proteins makes it an excellent label for SILAC.Essential amino acid, useful for tracking whole-body protein metabolism.[11]Simple structure allows for specific labeling patterns and detailed spectroscopic analysis.[12]
Isotopic Purity Typically >98%Commercially available with high isotopic purity (>98%).High isotopic purity is readily achievable (>98%).[13]Can be synthesized with high isotopic enrichment.[2]
Metabolic Fate Not incorporated into proteins; metabolized via pathways for short-chain fatty acids.Incorporated into newly synthesized proteins; follows the leucine (B10760876) metabolic pathway.Incorporated into proteins; follows the valine metabolic pathway.[11]Incorporated into proteins; central role in carbon metabolism.
Analytical Technique Primarily LC-MS/MS for quantification.LC-MS/MS for quantitative proteomics, NMR for structural biology.[3]GC-MS and LC-MS/MS for kinetic studies.[9]NMR spectroscopy for structural and dynamic studies, MS for metabolic tracing.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterated amino acids. Below are representative protocols for key experiments.

Protocol 1: Use of this compound as an Internal Standard in LC-MS/MS

This protocol outlines the use of this compound for the quantification of its non-deuterated counterpart in a biological sample.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (e.g., 10 µM in water) as the internal standard.
  • Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a suitable LC column (e.g., a C18 column).
  • Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.
  • Monitor the specific precursor-to-product ion transitions for both H-DL-Abu-OH and this compound.

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.
  • Quantify the concentration of H-DL-Abu-OH in the sample by comparing the peak area ratio to a standard curve.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using Deuterated Leucine

This protocol describes a typical SILAC experiment for comparative proteomics.[3]

1. Cell Culture:

  • Culture two populations of cells in parallel.
  • For the "light" population, use a SILAC medium containing natural L-leucine.
  • For the "heavy" population, use a SILAC medium where natural L-leucine is replaced with a deuterated version (e.g., L-Leucine-d3).[3]
  • Ensure complete incorporation of the labeled amino acid over several cell doublings.

2. Sample Preparation and Protein Digestion:

  • Harvest cells from both populations and combine them in a 1:1 ratio based on cell number or protein concentration.
  • Lyse the cells and extract the proteins.
  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
  • Digest the proteins into peptides using trypsin.[3]

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS.
  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the deuterated leucine.

4. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.[3]

Visualizing Experimental Workflows

Diagrams are essential for understanding complex experimental processes. The following Graphviz diagrams illustrate a typical SILAC workflow and a metabolic pathway involving amino acids.

A typical workflow for a SILAC-based quantitative proteomics experiment.

Amino_Acid_Metabolism Amino_Acids Amino Acid Pool (e.g., Deuterated Valine) Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Oxidation Amino Acid Oxidation Amino_Acids->Oxidation Gluconeogenesis Gluconeogenesis Amino_Acids->Gluconeogenesis Body_Protein Body Protein Protein_Synthesis->Body_Protein Body_Protein->Amino_Acids Protein Breakdown Energy Energy (ATP) Oxidation->Energy Glucose Glucose Gluconeogenesis->Glucose

Simplified overview of amino acid metabolism and protein turnover.

References

A Comparative Guide to the Analytical Validation of 2-Aminobutyric Acid using H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of an analytical method for the quantification of 2-aminobutyric acid (AABA) in biological samples using a deuterated internal standard, H-DL-Abu-OH-d6. The performance of this Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is compared with alternative analytical techniques, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals who require sensitive and accurate quantification of AABA.

Introduction

2-aminobutyric acid is a non-proteinogenic amino acid that has garnered interest in various research fields. Accurate and precise quantification of AABA in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following table summarizes the validation parameters of a validated LC-MS/MS method for the analysis of aminobutyric acid isomers, including 2-aminobutyric acid, and compares it with other analytical approaches.

ParameterLC-MS/MS with Deuterated Internal Standard (e.g., D,L-AABA-d6)HPLC with Pre-column Derivatization (OPA/MPA)HPLC with Pre-column Derivatization (HN)
**Linearity (R²) **0.9992–0.9998[1]> 0.998[2]> 0.999[2]
Limit of Detection (LOD) 0.08 µM[1][3]0.004 µg/ml[2][4]1 µg/ml[2][4]
Limit of Quantification (LOQ) 0.16 µM[1][3]0.02 µg/ml[2][4]5 µg/ml[2][4]
Accuracy (% Recovery) 90.3–110.8%[1]Not explicitly stated, but method deemed accurate[4]Not explicitly stated, but method deemed accurate[4]
Precision (% RSD) 2.2–9.2%[1]Not explicitly stated, but method deemed precise[4]Not explicitly stated, but method deemed precise[4]
Sample Volume Minimal biological fluid samples[3]Not specifiedNot specified
Derivatization Required No[1]Yes[2][4]Yes[2][4]
Internal Standard DL-2-aminobutyric-2,3,3,4,4,4-d6 acid[1]Not specifiedNot specified

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method allows for the direct quantification of 2-aminobutyric acid without the need for derivatization.

1. Sample Preparation:

  • To 50 µL of plasma or serum, add 10 µL of the internal standard solution (this compound).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A reverse-phase C18 column is typically used for separation.[5]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly employed.[6]

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[5]

  • MRM Transitions: Specific precursor-to-product ion transitions for both 2-aminobutyric acid and this compound are monitored for quantification.

Alternative Method: HPLC with Pre-column Derivatization

This method requires derivatization of the amino acid to enable detection by UV or fluorescence detectors.

1. Derivatization with o-phthalaldehyde (B127526) (OPA) and 3-mercaptopropionic acid (MPA):

  • Mix the sample with OPA/MPA reagent in a borate (B1201080) buffer (pH 9.9).[2]

  • Allow the reaction to proceed for a short period at room temperature.

  • Inject the derivatized sample into the HPLC system.

2. HPLC Conditions:

  • Chromatographic Column: A C18 column is suitable for separating the derivatized amino acids.[2]

  • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used.

  • Detection: Fluorescence detection is commonly used for OPA-derivatized amino acids.

Method Comparison

The LC-MS/MS method with a deuterated internal standard offers superior specificity and sensitivity compared to HPLC-based methods.[3] The use of this compound ensures high accuracy and precision by correcting for any analyte loss during sample processing and for variations in instrument response.[1] Furthermore, the direct analysis of the underivatized amino acid simplifies the workflow and avoids potential issues with derivatization efficiency and derivative stability.[1]

HPLC methods with pre-column derivatization are a viable alternative when LC-MS/MS instrumentation is not available. The OPA/MPA derivatization method demonstrates higher sensitivity compared to derivatization with 2-hydroxynaphthaldehyde (HN).[2][4] However, the stability of the OPA-derivatives can be a concern.[4] These methods are generally more labor-intensive due to the additional derivatization step.

Visualizations

Analytical_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for 2-aminobutyric acid analysis by LC-MS/MS.

Derivatization_Workflow_HPLC cluster_derivatization Sample Preparation & Derivatization cluster_hplc_analysis HPLC Analysis Sample Biological Sample Derivatization Derivatization (e.g., OPA/MPA) Sample->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Chromatographic Separation (C18) HPLC_Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for amino acid analysis by HPLC with derivatization.

References

A Comparative Guide to H-DL-Abu-OH-d6 and H-DL-Abu-OH in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the deuterated amino acid H-DL-Abu-OH-d6 and its non-deuterated counterpart, H-DL-Abu-OH (DL-2-aminobutyric acid). While specific experimental data for this compound is not yet publicly available, this document extrapolates its potential properties based on established principles of deuterium (B1214612) isotope effects in drug development and the known biological activities of DL-2-aminobutyric acid.

Introduction to DL-2-Aminobutyric Acid (H-DL-Abu-OH)

DL-2-aminobutyric acid is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins during translation. It is, however, found in various biological systems and is involved in several metabolic pathways. It is derived from the catabolism of methionine, threonine, and serine and is biosynthesized from the transamination of oxobutyrate. Emerging research has highlighted its potential roles in modulating glutathione (B108866) homeostasis and influencing macrophage polarization, suggesting its relevance in inflammatory processes and cellular stress responses.[1]

The Deuterium Isotope Effect: A Primer

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a molecule can significantly alter its metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] Consequently, enzymatic reactions that involve the cleavage of a C-H bond are often slower when a C-D bond is present at that position. In drug development, this can lead to:

  • Slower Metabolism: Reduced rate of metabolic breakdown by enzymes such as cytochrome P450s.

  • Improved Pharmacokinetic Profile: Increased plasma half-life, higher exposure (AUC), and lower clearance.

  • Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to a harmful byproduct, slowing it down can decrease toxicity.

  • Enhanced Efficacy: A longer-lasting presence of the active molecule can improve its therapeutic effect.

This compound: A Hypothetical Profile

This compound is a deuterated version of DL-2-aminobutyric acid where six hydrogen atoms have been replaced by deuterium. The exact positions of deuteration are crucial for the resulting biological effects. Assuming the deuteration occurs at metabolically labile positions, we can anticipate a significant alteration in its biological properties compared to the non-deuterated form.

Comparative Data: A Theoretical Projection

The following tables present a hypothetical comparison of the pharmacokinetic and metabolic parameters of H-DL-Abu-OH and this compound. These values are illustrative and based on the expected outcomes of the deuterium isotope effect.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterH-DL-Abu-OH (Non-deuterated)This compound (Deuterated)Expected Fold Change
Half-life (t½) t> t1.5 - 3x
Maximal Concentration (Cmax) CPotentially higher1.2 - 1.8x
Area Under the Curve (AUC) A> A2 - 5x
Clearance (CL) X< X0.3 - 0.7x
Metabolic Rate HighLow0.2 - 0.5x

Table 2: Potential Effects on Biological Pathways

Biological PathwayEffect of H-DL-Abu-OHPredicted Effect of this compound
Glutathione Homeostasis Modulates glutathione levels[1]Potentially prolonged modulation of glutathione levels
Macrophage Polarization Influences macrophage M1/M2 polarization[1]Sustained influence on macrophage polarization
Metabolism via Transamination Metabolized by transaminasesSlower rate of transamination, leading to prolonged parent compound exposure

Experimental Protocols for Comparative Analysis

To validate the hypothetical advantages of this compound, the following experimental protocols would be essential.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of H-DL-Abu-OH and this compound in liver microsomes.

Protocol:

  • Incubation: Incubate H-DL-Abu-OH and this compound separately with human liver microsomes and NADPH (a cofactor for many metabolic enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the concentration of the parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Calculation: Determine the in vitro half-life and intrinsic clearance for each compound.

Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of H-DL-Abu-OH and this compound in vivo.

Protocol:

  • Dosing: Administer equivalent doses of H-DL-Abu-OH and this compound to two groups of rodents (e.g., rats or mice) via a relevant route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the respective compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both compounds using appropriate software (e.g., Phoenix WinNonlin).

Visualizing the Impact of Deuteration

The following diagrams illustrate the metabolic pathway of H-DL-Abu-OH and a hypothetical experimental workflow for its comparative analysis with the deuterated form.

Metabolic Pathway of H-DL-Abu-OH and the Impact of Deuteration cluster_0 Standard Metabolism cluster_1 Deuterated Pathway H-DL-Abu-OH H-DL-Abu-OH alpha-ketobutyrate alpha-ketobutyrate H-DL-Abu-OH->alpha-ketobutyrate Transaminase This compound This compound deuterated_alpha-ketobutyrate deuterated_alpha-ketobutyrate This compound->deuterated_alpha-ketobutyrate Slower Transamination (KIE) Prolonged_Effect Prolonged Biological Activity This compound->Prolonged_Effect Experimental Workflow for Comparative Analysis Start Start In_Vitro In Vitro Metabolic Stability (Liver Microsomes) Start->In_Vitro In_Vivo In Vivo Pharmacokinetics (Rodent Model) Start->In_Vivo Bioanalysis LC-MS/MS Bioanalysis In_Vitro->Bioanalysis In_Vivo->Bioanalysis Data_Analysis Pharmacokinetic Modeling and Statistical Analysis Bioanalysis->Data_Analysis Comparison Comparative Assessment of PK Parameters and Metabolic Rate Data_Analysis->Comparison Conclusion Conclusion on Deuterium Isotope Effect Comparison->Conclusion

References

Navigating the Nuances: A Comparative Guide to Lot-to-Lot Variability of Commercial H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency of stable isotope-labeled internal standards is paramount for the accuracy and reproducibility of quantitative bioanalytical assays. H-DL-Abu-OH-d6, a deuterated form of DL-2-aminobutyric acid, is frequently employed as an internal standard in mass spectrometry-based studies. However, lot-to-lot variability in the chemical and isotopic purity of this critical reagent can introduce significant error, impacting the reliability of experimental data. This guide provides an objective comparison of hypothetical lots of commercial this compound, supported by detailed experimental protocols, to empower researchers in their selection and quality assessment of this compound.

The Critical Impact of Lot-to-Lot Variability

Inconsistent purity, isotopic enrichment, and impurity profiles among different batches of this compound can lead to:

  • Inaccurate Quantification: Discrepancies in the concentration of the internal standard will directly affect the calculated concentration of the analyte.

  • Poor Reproducibility: Variations between lots can make it challenging to reproduce results across different experiments or laboratories.

  • Method Development Challenges: A shift in the internal standard's characteristics may necessitate re-optimization of analytical methods.

  • Compromised Study Integrity: In regulated environments, such as preclinical and clinical studies, inconsistent internal standard quality can lead to study rejection.

Comparative Analysis of Hypothetical this compound Lots

To illustrate the potential for lot-to-lot variability, the following table summarizes the key quality attributes of three hypothetical commercial lots of this compound.

ParameterLot ALot BLot CAcceptance Criteria
Chemical Purity (by ¹H NMR) 99.5%98.2%99.8%≥ 98.0%
Isotopic Enrichment (% D6) 99.2%97.5%99.6%≥ 97.0%
Residual Solvents (by GC-MS) Acetone: 50 ppmEthanol: 200 ppmNot Detected≤ 500 ppm
Related Impurities (by LC-MS/MS) Unlabeled Abu: 0.3%Unlabeled Abu: 1.5%Unlabeled Abu: 0.1%≤ 0.5%
Isomer X: 0.1%Isomer X: 0.8%Isomer X: 0.05%≤ 0.2%

Analysis:

  • Lot A demonstrates good overall quality, meeting all acceptance criteria.

  • Lot B exhibits lower chemical purity and isotopic enrichment, along with a higher level of unlabeled Abu and a related impurity (Isomer X). The presence of a different residual solvent may also be noteworthy depending on the application. This lot may not be suitable for sensitive quantitative assays.

  • Lot C represents a high-purity lot, exceeding all acceptance criteria, making it the most desirable choice for demanding applications.

Experimental Protocols for Quality Assessment

Researchers can employ the following methodologies to assess the quality of this compound lots.

Chemical Purity and Structure Confirmation by ¹H NMR Spectroscopy

Objective: To determine the chemical purity of this compound and confirm its structure.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of the this compound lot and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Integrate the characteristic signals of this compound.

    • Identify and integrate any impurity signals.

    • Calculate the chemical purity by comparing the integral of the main compound to the sum of all integrals.

Isotopic Enrichment and Impurity Profiling by LC-MS/MS

Objective: To determine the isotopic enrichment of the d6 species and to identify and quantify any related impurities, including the unlabeled (d0) form.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound lot in a suitable solvent (e.g., 50:50 acetonitrile:water). Further dilute to an appropriate concentration for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte from any impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • This compound: Monitor the transition from the parent ion to a characteristic product ion.

      • H-DL-Abu-OH (unlabeled): Monitor the corresponding transition for the d0 species.

      • Potential Impurities: Monitor for expected or previously identified impurities.

  • Data Analysis:

    • Calculate the isotopic enrichment by comparing the peak area of the d6 species to the sum of the peak areas of all isotopic forms.

    • Quantify impurities by comparing their peak areas to that of the main d6 compound, assuming a similar ionization efficiency.

Workflow for Lot-to-Lot Variability Assessment

The following diagram illustrates a logical workflow for the comprehensive evaluation of different lots of this compound.

Lot_to_Lot_Variability_Workflow cluster_procurement Procurement & Initial Checks cluster_analytical Analytical Testing cluster_evaluation Data Evaluation & Decision procure Procure Multiple Lots (e.g., Lot A, Lot B, Lot C) coa Review Certificate of Analysis (CoA) procure->coa visual Visual Inspection (Color, Appearance) coa->visual nmr ¹H NMR Analysis (Chemical Purity, Structure ID) visual->nmr lcms LC-MS/MS Analysis (Isotopic Enrichment, Impurity Profile) visual->lcms gcms GC-MS Analysis (Residual Solvents) visual->gcms data_comp Compare Data to Specifications nmr->data_comp lcms->data_comp gcms->data_comp lot_select Select Best Performing Lot data_comp->lot_select rejection Reject Lots Not Meeting Criteria lot_select->rejection acceptance Accept Lot for Use lot_select->acceptance

Caption: Workflow for evaluating this compound lot-to-lot variability.

By implementing a robust quality assessment program for incoming lots of this compound, researchers can mitigate the risks associated with lot-to-lot variability, thereby enhancing the reliability and reproducibility of their scientific findings.

A Comparative Guide to the Mass Spectrometric Performance of H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected analytical performance of H-DL-Abu-OH-d6, a deuterated stable isotope-labeled internal standard for DL-2-aminobutanoic acid, across three common high-performance mass spectrometry (MS) platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.

This compound is a crucial tool in quantitative proteomics and metabolomics, where it is used as an internal standard to ensure the accuracy and precision of the quantification of its non-labeled counterpart. The choice of mass spectrometer can significantly impact the sensitivity, accuracy, and scope of such analyses. While specific performance data for this compound is not extensively published, this guide synthesizes expected performance characteristics based on the analysis of similar small molecules and deuterated standards.[1][2]

Performance Comparison of Mass Spectrometry Platforms

The selection of a mass spectrometer is dictated by the analytical goal. For targeted quantification, sensitivity and dynamic range are paramount. For unknown identification or high-resolution analysis, mass accuracy and resolution are more critical. The following table summarizes the expected performance of this compound analysis on these platforms.

Table 1: Hypothetical Performance Metrics for this compound Analysis

ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap
Primary Application Target QuantificationScreening & IdentificationHigh-Resolution Quantification & Identification
Limit of Quantification (LOQ) < 10 ng/mL10 - 100 ng/mL< 10 ng/mL
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude3-5 orders of magnitude
Mass Accuracy N/A (Unit Resolution)< 5 ppm< 2 ppm
Mass Resolution (FWHM) ~0.7 Da30,000 - 50,00070,000 - 280,000

Triple Quadrupole (QqQ): This instrument is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM).[3] It is ideal for applications where the target analyte is known and the primary goal is to measure its concentration with high precision.

Quadrupole Time-of-Flight (Q-TOF): Q-TOF systems offer a balance between quantitative and qualitative analysis.[4] They provide high mass accuracy and resolution, which is essential for identifying unknown compounds and confirming elemental compositions. While sensitive, they may not reach the low detection limits of a QqQ for targeted analysis.[4]

Orbitrap: Orbitrap mass analyzers deliver exceptionally high resolution and mass accuracy.[5][6] This allows for confident compound identification and the ability to resolve analytes from complex matrix interferences.[5] Modern Orbitrap instruments, such as the Q Exactive series, offer quantitative performance that is comparable to triple quadrupoles while also providing full-scan, high-resolution data for retrospective analysis.[5][6]

Experimental Protocols

A robust and reproducible analytical method is fundamental for accurate analysis. Below is a generalized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound in a biological matrix like human plasma.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing the internal standard (this compound) at a known concentration.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: Intrada Amino Acid column or a similar HILIC column (e.g., 150 mm x 2.1 mm, 3 µm).[3]

  • Mobile Phase A: 100 mM Ammonium Formate in Water.[3]

  • Mobile Phase B: 0.3% Formic Acid in Acetonitrile/Water (95:5 v/v).[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 90% B

    • 2-8 min: 90% to 50% B

    • 8-8.1 min: 50% to 90% B

    • 8.1-12 min: 90% B (Re-equilibration)

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Gas Flow: 10 L/min.

Instrument-Specific Settings:

  • Triple Quadrupole (QqQ):

    • Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical Transitions:

      • DL-2-aminobutanoic acid: Precursor m/z 104.1 -> Product m/z 58.1

      • This compound: Precursor m/z 110.1 -> Product m/z 64.1

    • Collision Energy: Optimized for each transition (typically 10-20 eV).

  • Q-TOF:

    • Mode: Full Scan with MS/MS fragmentation.

    • Scan Range: m/z 50 - 500.

    • Acquisition Rate: 2 spectra/s.

    • Collision Energy: Ramped or fixed for fragmentation spectra.

  • Orbitrap:

    • Mode: Full Scan or Parallel Reaction Monitoring (PRM).[6]

    • Resolution: 70,000.

    • Scan Range: m/z 50 - 500.

    • AGC Target: 1e6.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalytical study using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (HILIC) Supernatant->LC MS Mass Spectrometry (QqQ, Q-TOF, or Orbitrap) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Curve Standard Curve Regression Ratio->Curve Quantify Quantify Analyte Concentration Curve->Quantify

LC-MS/MS workflow for quantification.
Instrument Selection Guide

This decision tree outlines the logical process for selecting the most appropriate mass spectrometer based on the primary research objective.

G Goal What is the primary goal? Quant Targeted Quantification Goal->Quant Qual Screening / Identification Goal->Qual QqQ Use Triple Quadrupole (QqQ) for highest sensitivity (MRM). Quant->QqQ HighRes Need high mass accuracy and resolution? Qual->HighRes QTOF Use Q-TOF for general screening. HighRes->QTOF No Orbitrap Use Orbitrap for maximum resolution and retrospective analysis. HighRes->Orbitrap Yes

Decision tree for instrument selection.

Conclusion

The analysis of the deuterated internal standard this compound can be effectively performed on Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers.

  • For routine, high-throughput targeted quantification requiring the utmost sensitivity, a Triple Quadrupole is the most suitable choice.

  • For research involving both the quantification of knowns and the screening for unknowns, a Q-TOF provides a versatile and powerful solution.

  • For applications demanding the highest resolution to overcome complex matrices and the flexibility of retrospective data analysis, an Orbitrap platform is unparalleled.[5]

Ultimately, the selection of the instrument should be aligned with the specific requirements of the study, balancing the need for sensitivity, mass accuracy, resolution, and analytical scope.

References

Safety Operating Guide

Proper Disposal of H-DL-Abu-OH-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of H-DL-Abu-OH-d6, a deuterated form of the amino acid derivative H-DL-Abu-OH. The information presented is synthesized from safety data sheets and general laboratory waste management protocols to assist researchers, scientists, and drug development professionals in adhering to best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, this compound may cause an allergic skin reaction.[1] Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of skin contact, immediately wash the affected area with soap and water and seek medical attention if irritation or a rash develops.[1]

Quantitative Safety Data Summary

The following table summarizes key safety and regulatory information for H-DL-Abu-OH, the non-deuterated analog of this compound. The deuterated form is expected to have similar properties.

Hazard CategoryClassificationPrecautionary Statement
Skin SensitizationCategory 1P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention.[1]
P280: Wear protective gloves.[1]
Disposal-P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be carried out in accordance with institutional and local regulations. The following steps provide a general guideline for its proper disposal as a non-hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: this compound is a solid, non-hazardous chemical. However, it should not be mixed with other waste streams to avoid unintended reactions.

  • Segregate from Hazardous Waste: Keep this compound waste separate from hazardous waste categories such as flammable, corrosive, reactive, or toxic materials.[2]

Step 2: Container Selection and Labeling
  • Choose a Suitable Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid for collecting the solid waste. The original product container is often a good choice.

  • Properly Label the Container: The waste container must be clearly labeled as "Non-Hazardous Chemical Waste" and should identify the contents as "this compound". Include the approximate quantity and the date of accumulation.

Step 3: Waste Accumulation and Storage
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general lab traffic and incompatible chemicals.

  • Maintain a Closed Container: Keep the waste container securely closed at all times, except when adding more waste.[3]

Step 4: Disposal Request and Collection
  • Consult Institutional Guidelines: Refer to your institution's specific procedures for non-hazardous chemical waste disposal. This may involve an online request form or contacting the Environmental Health and Safety (EHS) department.

  • Schedule a Pickup: Arrange for the collection of the waste container by authorized personnel. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's EHS department.[1]

Step 5: Disposal of Empty Containers
  • Decontamination: Once the container of this compound is empty, deface or remove the original label to prevent confusion.[1]

  • Disposal: Dispose of the empty container in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_char Characterize Waste: Solid, Non-Hazardous ppe->waste_char container Select & Label Compatible Waste Container waste_char->container storage Store in Designated Satellite Accumulation Area container->storage consult_ehs Consult Institutional EHS Disposal Policy storage->consult_ehs ehs_pickup Arrange for EHS Waste Pickup consult_ehs->ehs_pickup empty_container Empty Container? ehs_pickup->empty_container end End: Proper Disposal empty_container->end No deface_label Deface Original Label empty_container->deface_label Yes trash Dispose in Regular Trash deface_label->trash trash->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling H-DL-Abu-OH-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling H-DL-Abu-OH-d6. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure laboratory safety and compliance.

Chemical and Physical Properties

PropertyValue
CAS Number 2835-81-6 (non-deuterated)
Molecular Formula C4H3D6NO2 (for this compound)
Appearance White crystalline powder
Melting Point Approximately 292 °C (decomposes)
Solubility Soluble in water
Stability Stable under normal conditions[1]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with handling this compound are presumed to be similar to its non-deuterated counterpart, which may include skin and eye irritation.[2] A thorough risk assessment should be conducted before handling. The following table outlines the recommended PPE.

Protection TypeRecommended EquipmentJustification
Eye Protection Chemical safety goggles or safety glasses with side shields.[1][3]Protects eyes from dust particles and potential splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[3][4]Prevents skin contact with the compound.
Body Protection Laboratory coat.[3][4]Protects skin and clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[3]Minimizes inhalation of airborne particles.

Experimental Protocol: Weighing and Solution Preparation

This protocol details a standard procedure for safely weighing the solid compound and preparing a solution.

Materials:

  • This compound solid

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent

  • Volumetric flask

  • Beaker

  • Magnetic stir bar and stir plate

Procedure:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and free of clutter.

    • Don the required personal protective equipment (safety goggles, lab coat, and gloves).

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid generating dust.

    • Record the exact weight of the compound.

  • Dissolution:

    • Transfer the weighed solid into a beaker containing the appropriate solvent and a magnetic stir bar.

    • Rinse the weighing paper or boat with a small amount of the solvent to ensure all the compound is transferred.

    • Place the beaker on a magnetic stir plate and stir until the solid is completely dissolved.

    • If preparing a solution of a specific concentration, quantitatively transfer the dissolved compound to a volumetric flask.

    • Rinse the beaker with the solvent and add the rinsing to the volumetric flask.

    • Add solvent to the volumetric flask up to the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Cleanup:

    • Clean the spatula and any other used equipment.

    • Dispose of the weighing paper and any contaminated materials in the designated chemical waste container.

    • Wash hands thoroughly after completing the procedure.

Operational and Disposal Plan Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_final Completion prep_start Start: New Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment Initiate ppe_selection Select Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection Based on Hazards workspace_prep Prepare Workspace (Fume Hood/Ventilated Area) ppe_selection->workspace_prep weighing Weigh Solid Compound workspace_prep->weighing dissolution Prepare Solution weighing->dissolution solid_waste Dispose of Contaminated Solids (e.g., weigh paper, gloves) in Designated Waste Bin dissolution->solid_waste Generate Solid Waste liquid_waste Dispose of Unused Solution in Labeled Waste Container dissolution->liquid_waste Generate Liquid Waste decontamination Decontaminate Workspace and Equipment solid_waste->decontamination liquid_waste->decontamination ppe_removal Remove PPE decontamination->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash end End hand_wash->end

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, regional, and national regulations.[2]

  • Solid Waste:

    • Contaminated items such as gloves, weighing paper, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

    • Do not pour chemical waste down the drain.[3]

  • Empty Containers:

    • Original containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled if local regulations permit.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks and ensuring proper disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.